Lometraline Hydrochloride
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
30060-91-4 |
|---|---|
分子式 |
C13H19Cl2NO |
分子量 |
276.20 g/mol |
IUPAC 名称 |
8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H |
InChI 键 |
XYTNPORBXPAQMP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl |
相关CAS编号 |
39951-65-0 (Parent) |
产品来源 |
United States |
Foundational & Exploratory
Sertraline Hydrochloride: A Preclinical and Toxicological Overview
Sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder. Its clinical efficacy is predicated on a well-defined mechanism of action and a safety profile established through extensive preclinical evaluation. This technical guide provides an in-depth summary of the key preclinical and toxicological studies that have defined the pharmacological and safety characteristics of sertraline, intended for researchers, scientists, and drug development professionals.
Non-Clinical Toxicology
A comprehensive battery of toxicology studies was conducted in animals to assess the safety of sertraline. These studies were performed in both rodent (mice and rats) and non-rodent (dogs and rabbits) species to evaluate potential toxicity following acute, sub-chronic, and chronic administration.
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single, high-dose exposure. The median lethal dose (LD50) is a primary endpoint of these studies. For sertraline, acute oral toxicity was found to be low to moderate.
Table 1: Acute Oral Toxicity of Sertraline
| Species | Sex | LD50 (mg/kg) |
|---|---|---|
| Mouse | Male | 419 |
| Mouse | Female | 433 |
| Rat | Male | 1591 |
| Rat | Female | 1327 |
Long-term studies in multiple species are critical for identifying potential target organs for toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL). Sertraline was evaluated in chronic oral toxicity studies in rats and dogs.
Table 2: Key Findings from Chronic Oral Toxicity Studies
| Species | Duration | Dose Levels (mg/kg/day) | Key Findings at High Doses | NOAEL (mg/kg/day) |
|---|---|---|---|---|
| Rat | 6 months | 10, 40, 80 | Hepatocellular hypertrophy, vacuolation, and phospholipidosis. | 10 |
| Dog | 1 year | 10, 40, 60 | CNS signs (tremors, convulsions), hepatocellular changes (hypertrophy, phospholipidosis). | 10 |
Experimental Protocol: 1-Year Chronic Oral Toxicity Study in Dogs
-
Test System: Beagle dogs (male and female).
-
Administration: Oral (capsule), once daily for 12 months.
-
Dose Groups: Four groups: control (vehicle), low dose (10 mg/kg/day), mid dose (40 mg/kg/day), and high dose (60 mg/kg/day).
-
Parameters Monitored: Daily clinical observations, body weight, food consumption, ophthalmoscopy, electrocardiography (ECG), hematology, clinical chemistry, urinalysis.
-
Terminal Procedures: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive list of tissues was collected for histopathological examination.
-
Endpoint Analysis: The study aimed to identify target organs of toxicity and determine the NOAEL. Findings included dose-dependent CNS signs and reversible liver changes, consistent with phospholipidosis, a known effect of cationic amphiphilic drugs.
Sertraline was evaluated for genotoxic potential in a comprehensive set of in vitro and in vivo assays. The overall evidence indicates that sertraline is not genotoxic.[1]
Table 3: Summary of Genetic Toxicology Studies
| Assay Type | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | With and Without S9 | Negative |
| In vitro Mammalian Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without S9 | Negative[2] |
| In vivo Micronucleus Test | Mouse Bone Marrow | N/A | Negative |
| In vivo Alkaline Comet Assay | Rat Peripheral Blood Lymphocytes | N/A | Negative for DNA damage[3] |
While some studies using the in vivo cytokinesis-block micronucleus (CBMN) assay in rats noted an increase in micronucleus frequency at high doses with chronic treatment, this suggests a potential influence on cell division mechanisms rather than direct DNA damage.[3] Other in vitro studies in human lymphocytes at high concentrations also did not find sertraline to induce micronuclei formation.[2][4]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Purpose: To assess the potential of sertraline and its metabolites to induce gene mutations in bacteria.
-
Test Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA), selected to detect various types of mutations (e.g., frameshift, base-pair substitutions).
-
Method: Plate incorporation method. Sertraline, at multiple concentrations, was mixed with the bacterial tester strain and molten top agar (B569324). This mixture was poured onto a minimal glucose agar plate.
-
Metabolic Activation: The assay was performed both with and without an exogenous metabolic activation system (Aroclor-induced rat liver homogenate, S9 fraction) to mimic mammalian metabolism.
-
Controls: A vehicle control (solvent used to dissolve sertraline) and known positive controls for each strain (with and without S9) were run concurrently.
-
Endpoint: After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to a prototrophic state) on each plate was counted.
-
Interpretation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the vehicle control. Sertraline did not produce such an increase.
Lifetime carcinogenicity studies were conducted in mice and rats.
Table 4: Summary of Carcinogenicity Studies
| Species | Duration | Dose Levels (mg/kg/day) | Key Findings |
|---|---|---|---|
| Rat | 2 years | Up to 40 | No evidence of carcinogenicity. |
| Mouse | 2 years | Up to 40 | Increased incidence of benign liver adenomas in males at the highest dose.[1] |
The liver tumors observed in male mice were considered secondary to the known hepatic enzyme-inducing properties of sertraline in rodents and are not believed to be indicative of a carcinogenic risk in humans.[1]
Sertraline was assessed for its effects on fertility, embryo-fetal development, and pre- and postnatal development.
Table 5: Reproductive and Developmental Toxicology of Sertraline
| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
|---|---|---|---|---|
| Fertility & Early Embryonic Development | Rat | Up to 80 | No effect on fertility. | 80 |
| Embryo-Fetal Development | Rat | Up to 80 | At maternally toxic doses, delayed ossification was observed. No teratogenicity. | 10 (Maternal), 40 (Fetal) |
| Embryo-Fetal Development | Rabbit | Up to 40 | At maternally toxic doses, delayed ossification was observed. No teratogenicity. | 10 (Maternal), 20 (Fetal) |
| Pre- & Postnatal Development | Rat | Up to 80 | Decreased neonatal survival and growth at maternally toxic doses.[1] | 20 |
The observed effects on neonatal rats, such as decreased survival and growth, are recognized as a class effect for serotonin reuptake inhibitors and occurred at doses that also caused toxicity in the maternal animals.[1]
Pharmacological Mechanism of Action
The primary mechanism of action of sertraline is the potent and selective inhibition of the neuronal serotonin transporter (SERT). This inhibition blocks the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing the concentration of 5-HT available to bind to postsynaptic receptors.
Caption: Sertraline blocks the serotonin transporter (SERT) on the presynaptic neuron.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a chronic toxicity study, a cornerstone of preclinical safety assessment.
Caption: Generalized workflow for a preclinical chronic toxicity study.
This guide summarizes the foundational preclinical and toxicological data for sertraline hydrochloride. The comprehensive evaluation across multiple species and endpoints established a safety profile that supported its clinical development and subsequent widespread use. The findings highlight the liver as a primary target organ in animals, with effects largely related to metabolic enzyme induction, and confirm the absence of genotoxic, carcinogenic (in rats), or teratogenic potential.
References
- 1. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo genotoxicity assessment of sertraline by using alkaline comet assay and the cytokinesis-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytogenotoxic evaluation of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacokinetics and Pharmacodynamics of Sertraline in Animal Models
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI), as characterized in various animal models. The document summarizes key quantitative data, details common experimental methodologies, and visualizes complex processes to support preclinical research and drug development.
Pharmacokinetics of Sertraline
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of sertraline in animal models is crucial for dose selection and the interpretation of pharmacodynamic and toxicological studies.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Sertraline is characterized by extensive distribution into tissues and significant metabolism.[1] In both rats and dogs, the volume of distribution is approximately 25 L/kg.[1] The drug is highly bound to plasma proteins, with binding exceeding 97-98%.[1][2] Despite this high protein binding, sertraline readily distributes into tissues, including the brain.[1] Notably, the concentration of sertraline in the rat brain has been found to be more than 40 times higher than in plasma, and it effectively crosses the blood-brain barrier in rodent cell models.[1][2]
Metabolism is the primary route of clearance for sertraline and occurs mainly in the liver.[2][3] It undergoes extensive first-pass metabolism following oral administration.[1] The main metabolic pathways include:
-
N-demethylation: This process forms the primary active metabolite, N-desmethylsertraline, which is substantially less potent than the parent compound.[1][3] This reaction is mediated by multiple cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[2][4]
-
Oxidative Deamination: Both sertraline and desmethylsertraline (B1148675) can be deaminated to form a ketone metabolite.[1][2]
-
Glucuronidation: Sertraline can be directly glucuronidated or hydroxylated and then glucuronidated.[1][2]
Bile is the major route of elimination in both rats and dogs.[1] A smaller fraction of unchanged drug is excreted in the feces.[3]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of sertraline across different animal models.
| Parameter | Rat | Dog | Mouse | Non-Human Primate |
| Volume of Distribution (Vd) | ~25 L/kg[1] | ~25 L/kg[1] | - | - |
| Plasma Protein Binding | >97%[1] | >97%[1] | - | 98-99%[3] |
| Elimination Half-Life (t½) | ~26 hours (similar to humans)[5][6] | - | - | - |
| Metabolic Clearance | >35 ml/min/kg[1] | >35 ml/min/kg[1] | - | - |
| Primary Metabolite | N-desmethylsertraline[1] | N-desmethylsertraline[1] | N-desmethylsertraline[3] | N-desmethylsertraline[7] |
| Primary Route of Excretion | Bile[1] | Bile[1] | Feces (unchanged drug)[3] | - |
| Brain-to-Plasma Ratio | >40[1] | - | Sustained brain delivery via IN route[8][9] | - |
Visualization: Sertraline Metabolic Pathway
Caption: Key metabolic pathways of sertraline in preclinical animal models.
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a typical single-dose pharmacokinetic study in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (n=6 per group).
-
Housing: Housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before dosing.
2. Drug Administration:
-
Formulation: Sertraline hydrochloride dissolved in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Route: Oral gavage (PO) or intravenous (IV) via tail vein injection.
-
Dose: A representative dose, for example, 10 mg/kg PO.
3. Sample Collection:
-
Matrix: Whole blood or plasma.
-
Timepoints: Pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Procedure (Serial Sampling from Tail Vein):
-
Warm the rat's tail using a heat lamp to dilate the lateral tail vein.[10]
-
Cleanse the collection site with an antiseptic solution.[11]
-
Using a 23G-27G needle or lancet, puncture the vein.[10][12]
-
Collect approximately 0.1-0.3 mL of blood into a microcentrifuge tube containing an anticoagulant (e.g., K2-EDTA).[10]
-
Apply gentle pressure to the site with sterile gauze to achieve hemostasis.[11]
-
Process blood samples by centrifugation to obtain plasma, if required. Store samples at -80°C until analysis.
-
-
Volume Limits: Total blood collection should not exceed 1% of the animal's body weight in a 24-hour period for survival studies.[13]
4. Bioanalysis:
-
Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is used to quantify concentrations of sertraline and its major metabolite, N-desmethylsertraline, in plasma and/or brain homogenates.[6]
5. Data Analysis:
-
Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Pharmacodynamics of Sertraline
Pharmacodynamics refers to the effects of a drug on the body. Sertraline's primary pharmacodynamic effect is the selective inhibition of the serotonin transporter (SERT), which leads to a cascade of neurochemical and behavioral changes.
Primary Mechanism and Neurochemical Effects
Sertraline is a potent and selective inhibitor of neuronal serotonin (5-HT) reuptake.[14][15] By blocking SERT, sertraline increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[5][16]
-
Effects on Serotonin: In vivo microdialysis studies in rats have demonstrated that acute administration of sertraline significantly increases extracellular serotonin levels in various brain regions, including the medial prefrontal cortex, nucleus accumbens, and striatum.[17]
-
Effects on Dopamine (B1211576) and Norepinephrine (B1679862): Unlike some other SSRIs, sertraline also leads to a modest increase in extracellular dopamine levels in the nucleus accumbens and striatum of rats, which may contribute to its clinical profile.[17][18] It has also been shown to increase norepinephrine levels in the nucleus accumbens.[17] In a rat model of PTSD, sertraline normalized stress-induced decreases in serotonin but caused elevations in norepinephrine in both the prefrontal cortex and hippocampus.[19][20]
Receptor Modulation and Downstream Effects
Chronic administration of sertraline leads to adaptive changes in the serotonergic system and other neurotransmitter systems.
-
Beta-Adrenergic Receptors: Long-term treatment with sertraline has been shown to cause a down-regulation (decrease in density) of beta-adrenergic receptors in the rat frontoparietal cortex.[14][21]
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: Sertraline can modulate the HPA axis, which is often dysregulated in stress and depression.[19][22] In non-stressed rodents, a single dose of an SSRI can increase HPA axis activation, while chronic treatment is associated with its downregulation.[23][24]
Quantitative Pharmacodynamic Data
The following tables summarize key pharmacodynamic findings from animal studies.
Table 2.1: Effects on Extracellular Neurotransmitter Levels in Rats
| Brain Region | Serotonin (5-HT) | Dopamine (DA) | Norepinephrine (NE) | Reference |
| Medial Prefrontal Cortex | Increased | No significant change | Increased | [17] |
| Nucleus Accumbens | Increased | Increased | Increased | [17] |
| Striatum | Increased | Increased | No significant change | [17] |
| Hippocampus (PTSD Model) | Normalized (increased from stressed state) | - | Increased | [20] |
Table 2.2: Behavioral Effects in Animal Models
| Animal Model | Test | Effect of Sertraline | Species | Reference |
| Depression | Forced Swim Test | Decreased immobility time | Rat, Mouse | [18][25][26] |
| Depression | Tail Suspension Test | Decreased immobility time | Rat | [26] |
| Anxiety | Ultrasonic Vocalization | Inhibited vocalization (less potent than citalopram) | Rat | [25][27] |
| Aggression | Isolation-Induced Aggression | Inhibited aggressive behavior | Mouse | [25][27] |
| PTSD | Predator Exposure | No significant benefit on anxiety-like behavior | Rat | [20] |
| Anxiety/Depression | Chronic Mild Stress | Ameliorated anhedonia and depressive-like behavior | Mouse | [8] |
Visualization: Sertraline's Primary Mechanism of Action
Caption: Sertraline blocks the serotonin transporter (SERT), increasing synaptic 5-HT levels.
Experimental Protocols: Pharmacodynamic Assays
This technique measures extracellular neurotransmitter levels in the brains of freely moving animals.
-
Surgical Preparation:
-
Anesthetize the rat (e.g., with isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens). Secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 2 hours) to achieve baseline neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[17]
-
-
Drug Administration and Sampling:
-
Administer sertraline (e.g., 10 mg/kg, intraperitoneally).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Analysis:
-
Analyze the dialysate samples for serotonin, dopamine, and norepinephrine content using HPLC with electrochemical detection.[17]
-
Express results as a percentage change from the baseline levels.
-
The FST is a common behavioral test to screen for antidepressant efficacy.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Pre-test Session (Day 1): Place each mouse individually into the cylinder for 15 minutes. This session induces a state of immobility.
-
Drug Administration: Administer sertraline (e.g., 10 mg/kg, i.p.) or vehicle 24, 5, and 1 hour before the test session on Day 2.
-
Test Session (Day 2): Place the mouse back into the cylinder for a 6-minute session.[25]
-
Scoring: Video record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the sertraline-treated group and the vehicle-treated control group using a t-test or ANOVA. A significant reduction in immobility time is indicative of an antidepressant-like effect.[26]
PK/PD Relationship: Serotonin Transporter (SERT) Occupancy
The link between the concentration of sertraline in the brain (PK) and its primary pharmacological effect (PD) is defined by its occupancy of the serotonin transporter. A therapeutic effect is generally associated with high SERT occupancy.
-
Measurement: SERT occupancy is measured in vivo using neuroimaging techniques like Positron Emission Tomography (PET) with a radiolabeled ligand that binds to SERT (e.g., [¹¹C]DASB or [¹²⁵I]RTI-55).[28][29][30]
-
Findings: Studies in mice show that the rate of SERT occupancy is faster for sertraline compared to fluoxetine.[28] In rat pups exposed to sertraline in utero, SERT occupancy in the brain was found to be over 80%, which is equivalent to the level required for therapeutic efficacy in humans.[31] This high level of occupancy demonstrates significant fetal CNS exposure.
Visualization: General Preclinical Experimental Workflow
Caption: A typical workflow for a preclinical study of sertraline in animal models.
References
- 1. Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long Term Sertraline Effects on Neural Structures in Depressed and Nondepressed Adult Female Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal administration of sertraline ensures sustained brain delivery and antidepressant effect in a mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 11. research.vt.edu [research.vt.edu]
- 12. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cea.unizar.es [cea.unizar.es]
- 14. Pharmacology of sertraline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models [frontiersin.org]
- 19. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder [frontiersin.org]
- 21. Chronic administration of sertraline, a selective serotonin uptake inhibitor, decreased the density of beta-adrenergic receptors in rat frontoparietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Treatment with an SSRI antidepressant restores hippocampo-hypothalamic corticosteroid feedback and reverses insulin resistance in low-birth-weight rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Occupancy of the serotonin transporter by fluoxetine, paroxetine, and sertraline: in vivo studies with [125I]RTI-55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Acute occupancy of brain serotonin transporter by sertraline as measured by [11C]DASB and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Serotonin Transporter Occupancy in Rats Exposed to Serotonin Reuptake Inhibitors In Utero or via Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
Sertraline Hydrochloride receptor binding affinity and selectivity
An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity of Sertraline (B1200038) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertraline hydrochloride, a member of the selective serotonin (B10506) reuptake inhibitor (SSRI) class of antidepressants, is widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and other anxiety disorders.[1][2] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the human serotonin transporter (SERT).[1][3][4] However, sertraline's pharmacological profile is distinguished from other SSRIs by its notable, albeit lower, affinity for other neuro-receptors and transporters, which may contribute to its unique clinical effects and side-effect profile.[5][6] This document provides a comprehensive technical overview of sertraline's receptor binding affinity and selectivity, details the experimental protocols used for these determinations, and illustrates the relevant biological pathways.
Primary Mechanism of Action
The principal mechanism of action for sertraline is the potent and selective inhibition of serotonin (5-hydroxytryptamine; 5-HT) reuptake at the presynaptic neuronal membrane.[4][7] By binding to SERT, sertraline blocks the transporter's function, leading to an increased concentration of serotonin in the synaptic cleft.[6][7] This enhancement of serotonergic neurotransmission is believed to be the primary driver of its antidepressant and anxiolytic effects.[7] Over time, this sustained increase in synaptic serotonin can lead to downstream adaptations, including the downregulation of presynaptic 5-HT1A autoreceptors, which is associated with improved stress tolerance.[1]
Receptor Binding Profile
Sertraline's affinity for various receptors and transporters is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the target sites. A lower Ki value indicates a higher binding affinity.
Monoamine Transporter Affinity
Sertraline exhibits the highest affinity for the serotonin transporter (SERT), with significantly lower affinity for the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This profile confirms its classification as a selective serotonin reuptake inhibitor.[5] Uniquely among SSRIs, sertraline demonstrates a relatively high affinity for DAT, although the clinical significance of this interaction at typical therapeutic doses remains a subject of discussion.[1][5][6]
Table 1: Sertraline Affinity (Ki, nM) for Monoamine Transporters
| Transporter | Human Ki (nM) | Rat Ki (nM) | Reference(s) |
|---|---|---|---|
| Serotonin Transporter (SERT) | 0.29 | 0.13 - 1.16 | [5][8] |
| Dopamine Transporter (DAT) | 25 | ~25 | [3][5] |
| Norepinephrine Transporter (NET) | 420 | 420 - 820 |[3][5] |
Other Receptor Site Affinities
Beyond the monoamine transporters, sertraline interacts with other receptor systems, most notably the sigma-1 (σ1) receptor.[1][7] Its affinity for the σ1 receptor is higher than for DAT and NET.[1][9] Sertraline has very low affinity for muscarinic, histamine, GABA, or benzodiazepine (B76468) receptors.[1][7]
Table 2: Sertraline Affinity (Ki, nM) for Other Receptors
| Receptor | Species | Ki (nM) | Reference(s) |
|---|---|---|---|
| Sigma-1 (σ1) | Rat | 32 - 57 | [1][10] |
| Sigma-2 (σ2) | Rat | 5297 | [1] |
| Muscarinic Acetylcholine (mACh) | Human | 427 - 2100 |[1] |
Selectivity Profile
Selectivity is a critical aspect of a drug's pharmacological profile, indicating its ability to interact with its intended target over other potential targets. Sertraline's selectivity for SERT over DAT is approximately 86-fold.[5] This is significantly higher than its selectivity for SERT over NET.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki) is predominantly conducted using radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with its receptor or transporter target.[11] Competition assays are used to determine the affinity of a non-radioactive compound (like sertraline) by measuring its ability to displace a known radioligand from the target.
General Protocol for a Competition Binding Assay
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., SERT) are homogenized in a cold lysis buffer.[12]
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.[12]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[12] Protein concentration is determined using a standard method like the BCA assay.[12]
-
-
Assay Incubation:
-
A fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT) is incubated with the prepared cell membranes.[11]
-
Varying concentrations of the unlabeled test compound (sertraline) are added to compete for binding with the radioligand.[11][13]
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[12]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining non-specifically bound radioligand.[12]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[12]
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from this curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Discussion and Clinical Relevance
Sertraline's high affinity and selectivity for SERT are fundamental to its therapeutic action as an antidepressant.[1] The clinical relevance of its weaker interactions with other targets is less clear but has been a topic of scientific interest.
-
Dopamine Transporter (DAT) Inhibition: Although its affinity for DAT is much lower than for SERT, sertraline is the most potent DAT inhibitor among the SSRIs.[5] It has been suggested that at higher clinical doses, this dopaminergic activity might contribute to its efficacy, particularly for symptoms of anhedonia or atypical depression.[5] However, considering its high plasma protein binding (98.5%), the concentration of free sertraline at standard doses may be insufficient to produce significant DAT occupancy.[1][5]
-
Sigma-1 (σ1) Receptor Affinity: Sertraline binds to σ1 receptors with moderate affinity.[1][9] The σ1 receptor is an intracellular chaperone protein involved in neuroplasticity and the modulation of various neurotransmitter systems.[9][14] The functional consequence of sertraline's interaction with this receptor is still under investigation, but it may play a role in its anxiolytic or cognitive-enhancing effects.[1][15] Different studies have suggested sertraline may act as a σ1 antagonist or inverse agonist.[15][16]
Conclusion
Sertraline hydrochloride is a pharmacologically selective agent, exhibiting a high affinity for the serotonin transporter, which is the cornerstone of its therapeutic effect. Its binding profile is characterized by a potent inhibition of SERT, with a significant, yet substantially lower, affinity for the dopamine transporter and the sigma-1 receptor. Its negligible interaction with other neurotransmitter receptors contributes to its favorable side-effect profile compared to older classes of antidepressants. A thorough understanding of this binding profile, determined through robust experimental methods like radioligand binding assays, is essential for the continued development of novel therapeutics and for optimizing the clinical application of sertraline.
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pdspdb.unc.edu [pdspdb.unc.edu]
- 14. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Evaluation of Sertraline's Impact on Neuronal Serotonin Reuptake
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies used to evaluate the pharmacological profile of Sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI). The document details its binding affinity and functional inhibition of the neuronal serotonin transporter (SERT), alongside comparative data for other monoamine transporters. It offers detailed experimental protocols for key assays and visualizes the underlying molecular interactions and experimental workflows.
Introduction: Sertraline's Mechanism of Action
Sertraline is a widely prescribed antidepressant that primarily functions by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[1] This action is achieved through high-affinity binding to the serotonin transporter (SERT), which increases the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1][2] This enhanced signaling is believed to be the primary mechanism underlying its therapeutic effects in treating major depressive disorder, anxiety disorders, and other psychiatric conditions.[3][4] While its primary target is SERT, in vitro evaluations are crucial to determine its selectivity over other neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), which is a key characteristic of SSRIs.[1][3]
Quantitative Data: Binding Affinity and Functional Potency of Sertraline
The following tables summarize the binding affinity (Ki) and functional inhibitory potency (IC50) of Sertraline for the serotonin, dopamine, and norepinephrine transporters. These values are critical for understanding the drug's selectivity and therapeutic window.
Table 1: Binding Affinity (Ki) of Sertraline for Monoamine Transporters
| Transporter | Sertraline Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 0.29 | [2] |
| Dopamine Transporter (DAT) | 25 | [2] |
| Norepinephrine Transporter (NET) | 420 | [2] |
Note: Ki values represent the concentration of the drug that will bind to 50% of the transporters in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (IC50) of Sertraline in Serotonin Reuptake Assays
| Assay System | Sertraline IC50 (nM) | Reference |
| Rat Brain Synaptosomes | 0.5 - 2.0 | [5] |
| Human Embryonic Kidney (HEK293) cells expressing hSERT | 3.5 - 15.8 | [5] |
| Human Placental Choriocarcinoma (JAR) cells | 17.7 | [5] |
Note: IC50 values represent the concentration of the drug that inhibits 50% of the in vitro activity of the transporter. These values can vary depending on the experimental conditions and the biological system used.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the interaction of Sertraline with the serotonin transporter.
Radioligand Binding Assay for SERT
This assay measures the direct binding of a compound to the serotonin transporter, typically using membrane preparations from cells expressing SERT or from brain tissue.[6][7]
Objective: To determine the binding affinity (Ki) of Sertraline for the serotonin transporter.
Materials:
-
Membrane preparation from HEK293 cells stably expressing human SERT (hSERT) or from rat brain tissue (e.g., cortex or hippocampus).
-
Radioligand: [³H]Citalopram or another suitable SERT-selective radioligand.
-
Sertraline hydrochloride.
-
Non-specific binding control: A high concentration of a non-radiolabeled SERT ligand (e.g., 10 µM fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or hSERT-expressing cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[6]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA protein assay.[5]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of Sertraline. For determining non-specific binding, add the non-specific binding control instead of Sertraline. The final assay volume is typically 200-250 µL.[6]
-
Incubation: Incubate the plate at room temperature or 37°C for 60-90 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.[6]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Sertraline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Synaptosomal Serotonin Reuptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into synaptosomes, which are resealed nerve terminals isolated from brain tissue.[8][9]
Objective: To determine the functional potency (IC50) of Sertraline in inhibiting serotonin reuptake in a native neuronal environment.
Materials:
-
Fresh or frozen rodent brain tissue (e.g., striatum, cortex, or hippocampus).
-
Sucrose (B13894) buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
[³H]Serotonin.
-
Sertraline hydrochloride.
-
Non-specific uptake control: A selective SERT inhibitor (e.g., 10 µM fluoxetine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge it at 15,000-20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (the synaptosomal fraction) in KRH buffer.[8][10]
-
Protein Quantification: Determine the protein concentration of the synaptosomal preparation.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomes (typically 50-100 µg of protein) with varying concentrations of Sertraline or the non-specific uptake control for 10-15 minutes at 37°C.[9]
-
Initiate Uptake: Add [³H]Serotonin (at a concentration near its Km, typically 100-200 nM) to each well to initiate the uptake reaction.[9]
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of serotonin uptake.
-
Terminate Uptake and Filtration: Stop the uptake reaction by rapidly filtering the contents of each well through glass fiber filters and washing them with ice-cold KRH buffer.[9]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each Sertraline concentration relative to the specific uptake in the vehicle control wells. Plot the percent inhibition against the Sertraline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Cell-Based Serotonin Reuptake Assay
This assay utilizes a cell line, such as Human Embryonic Kidney (HEK293) or JAR cells, that endogenously or recombinantly expresses the human serotonin transporter.[5][11]
Objective: To determine the functional potency (IC50) of Sertraline on the human serotonin transporter in a controlled cellular environment.
Materials:
-
HEK293 cells stably expressing hSERT or JAR cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]Serotonin.
-
Sertraline hydrochloride.
-
Non-specific uptake control (e.g., 10 µM fluoxetine (B1211875) or citalopram).
-
96-well cell culture plates.
-
Cell lysis buffer (e.g., 1% Triton X-100).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture the hSERT-expressing cells in 96-well plates until they form a confluent monolayer.[11]
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with KRH buffer. Pre-incubate the cells with KRH buffer for 15 minutes at 37°C.[5]
-
Compound Incubation: Add varying concentrations of Sertraline or the non-specific uptake control to the wells and incubate for 15-30 minutes at 37°C.
-
Initiate Uptake: Add [³H]Serotonin (at a final concentration near its Km) to each well.[5]
-
Incubation: Incubate the plate for a defined period (e.g., 10-60 minutes) at 37°C.[5]
-
Terminate Uptake: Remove the assay buffer and wash the cells multiple times with ice-cold KRH buffer to remove the extracellular [³H]Serotonin.[5]
-
Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.[5]
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of Sertraline as described for the synaptosomal assay.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for evaluating Sertraline and its molecular mechanism of action.
Experimental Workflow for In Vitro Evaluation of Sertraline
In Vitro Evaluation Workflow for Sertraline.
Molecular Mechanism of Sertraline Action at the Synapse
Sertraline's inhibition of SERT at the neuronal synapse.
Downstream Signaling Pathway Modulated by Sertraline
Recent research has indicated that Sertraline may also exert effects through modulation of intracellular signaling pathways, such as the AMPK/mTOR pathway, which is involved in cellular energy homeostasis and autophagy.[12][13]
Sertraline's modulation of the AMPK/mTOR signaling pathway.[12][13]
Conclusion
The in vitro evaluation of Sertraline is a multi-faceted process that combines binding and functional assays to thoroughly characterize its interaction with the serotonin transporter. The data consistently demonstrate that Sertraline is a potent and selective inhibitor of SERT, which corroborates its clinical efficacy as an SSRI. The detailed protocols and workflows provided in this guide offer a robust framework for the preclinical assessment of Sertraline and other potential serotonin reuptake inhibitors, ensuring accurate and reproducible data for drug development and research applications.
References
- 1. droracle.ai [droracle.ai]
- 2. Sertraline - Wikipedia [en.wikipedia.org]
- 3. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PMC [pmc.ncbi.nlm.nih.gov]
The Crystalline Maze: A Technical Guide to the Polymorphs of Sertraline Hydrochloride
An In-depth Exploration of the Structural Diversity and Physicochemical Properties of a Key Antidepressant Agent
Sertraline (B1200038) hydrochloride, the active pharmaceutical ingredient (API) in widely prescribed antidepressant medications, presents a fascinating case study in the phenomenon of polymorphism. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, has profound implications for the stability, solubility, and bioavailability of a drug. For researchers, scientists, and drug development professionals, a thorough understanding of the polymorphic landscape of an API like sertraline hydrochloride is critical for ensuring product quality, consistency, and efficacy.
This technical guide provides a comprehensive overview of the known polymorphic forms of sertraline hydrochloride, detailing their chemical structures, physicochemical properties, and the experimental methodologies used for their characterization.
The Polymorphic Forms of Sertraline Hydrochloride
Sertraline hydrochloride is known to exist in numerous polymorphic and solvated forms, with at least 17 distinct polymorphs, as well as various solvates and hydrates, having been identified.[1][2] The initial discovery and characterization outlined five primary forms, designated I, II, III, IV, and V.[3] Form I is noted for its high stability, with a crystalline stability of at least five years, making it a preferred form for pharmaceutical formulations.[3] In contrast, Form II, which is produced by the synthesis method described in the original patent for sertraline hydrochloride, is a metastable form.[3][4]
The various polymorphs are distinguished by their unique crystal lattice structures, which in turn lead to differences in their physical properties.[3] These differences can be subtle, such as variations in the orientation of the dichlorophenyl and tetrahydronaphthyl fragments of the molecule, as seen between Form I and Form II.[5]
Physicochemical Properties and Characterization
The differentiation and characterization of sertraline hydrochloride polymorphs rely on a suite of analytical techniques that probe the unique solid-state properties of each form. The most common methods include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.[3][6]
Powder X-ray Diffraction (PXRD)
PXRD is a cornerstone technique for polymorph identification. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific structure. The positions of the diffraction peaks, expressed in degrees 2θ, are characteristic of the lattice spacing within the crystal.
Table 1: Characteristic PXRD Peaks (2θ) for Selected Sertraline Hydrochloride Polymorphs
| Form | Characteristic Peaks (°2θ) | Reference |
| Form I | 7.1, 12.7, 14.1, 15.3, 15.7, 21.2, 23.4, 26.3 | [7] |
| Form II | 4.0, 8.0, 11.6, 12.0, 13.8, 16.5, 20.0, 22.8, 24.1 | [6] |
| Form V | 5.2, 10.4, 10.9, 14.2, 16.3, 17.2, 20.1, 25.3, 25.9, 29.1 | [3] |
| Form VI | 7.3, 12.1, 12.7, 14.0, 15.6, 17.6, 20.1, 20.6, 21.9 | [6] |
| Form IX | 5.1, 14.2, 15.8, 16.8, 19.2, 19.7, 22.4, 23.2, 25.3, 26.1 | [6] |
| Form XI | 6.9, 8.7, 9.7, 14.0, 16.0, 17.3, 17.7, 20.3, 20.7, 22.1 | [8] |
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is employed to measure the thermal transitions of a material as a function of temperature. For polymorphs, this often involves identifying the melting point, which is a unique property for each crystalline form.
Table 2: Thermal Properties of Selected Sertraline Hydrochloride Polymorphs
| Form | Melting Point (°C) | DSC Onset Temperature (°C) | Notes | Reference |
| Form I | ~219 | 219.87 | Exhibits a second endotherm with an onset of 246.77°C. | [3] |
| Form II | 243-245 | - | Produced by the original synthesis method. | [6] |
Spectroscopic Analysis: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The differences in the crystal lattice of polymorphs can lead to subtle shifts in the vibrational frequencies of the chemical bonds, resulting in distinct IR spectra.
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Selected Sertraline Hydrochloride Polymorphs
| Form | Characteristic Absorption Bands (cm⁻¹) | Reference |
| Form I | 3100-3000, 3000-2800, 2710-2500, 2500-2450, 1585 | [3] |
| Form IX | 701, 715, 741, 758, 780, 816, 823, 1030, 1053, 1078 | [6] |
| Form XI | 698, 739, 750, 781, 817, 838, 886, 954, 1001, 1030 | [8] |
Polymorphic Interconversion and Stability
The various polymorphic forms of sertraline hydrochloride can interconvert under different conditions such as temperature, pressure, and in the presence of certain solvents. Form I is the most thermodynamically stable form.[3][4] Metastable forms, like Form II, can convert to the more stable Form I, particularly during granulation in solvents like isopropyl alcohol or ethyl acetate (B1210297) at elevated temperatures.[6] Form III can be produced by heating Forms I, II, or IV to temperatures above 180°C.[6] Form V can be obtained by drying sertraline hydrochloride alcohol solvates, such as the ethanolate (B101781) Form VI, at elevated temperatures.[4][6]
Experimental Protocols
Detailed and consistent experimental protocols are essential for the reliable identification and characterization of sertraline hydrochloride polymorphs. Below are generalized methodologies for the key analytical techniques.
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A small amount of the sertraline hydrochloride sample is gently ground to a fine powder to ensure random orientation of the crystals. The powder is then packed into a sample holder.
-
Instrumentation: A powder diffractometer is used, typically with Cu Kα radiation.
-
Data Acquisition: The sample is scanned over a specific 2θ range (e.g., 2° to 40°), with a defined step size and counting time per step. For example, data for Form II has been collected from 1° to 35° 2θ with a step size of 0.02° and a count time of 85 seconds per step.[9]
-
Data Analysis: The resulting diffraction pattern is processed to identify the peak positions (in °2θ) and their relative intensities. These are then compared against reference patterns for known polymorphs.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated DSC instrument is purged with an inert gas, such as nitrogen.
-
Data Acquisition: The sample and reference pans are heated at a constant rate (e.g., 10°C/min or 20°C/min) over a specified temperature range.[3]
-
Data Analysis: The heat flow to the sample is monitored. Endothermic events, such as melting, and exothermic events, such as crystallization, are identified by peaks in the DSC thermogram. The onset temperature and the peak maximum of the melting endotherm are determined.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5248699A - Sertraline polymorph - Google Patents [patents.google.com]
- 4. US6872853B1 - Polymorphic forms of sertraline hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. US5734083A - Sertraline polymorph - Google Patents [patents.google.com]
- 8. Novel sertraline hydrochloride polymorphs, processes for preparing them, compositions containing them and methods of using them - Patent 1772144 [data.epo.org]
- 9. Sertraline Hydrochloride (Form II) [img.chem.ucl.ac.uk]
An In-depth Technical Guide to the Effects of Sertraline Hydrochloride on Dopamine and Norepinephrine Transporters
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the pharmacological effects of sertraline (B1200038) hydrochloride on the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). It includes quantitative data on binding affinities, comprehensive experimental protocols for assessing transporter interaction, and visualizations of key processes and relationships.
Quantitative Analysis of Sertraline's Binding Affinity
Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI) that also exhibits measurable affinity for the dopamine and norepinephrine transporters. Its primary mechanism of action is the potent inhibition of the serotonin transporter (SERT). However, its interactions with DAT and NET, though weaker, are significant and distinguish it from other SSRIs. Among a wide array of antidepressants, sertraline demonstrates the highest affinity for DAT[1].
The binding affinity of a compound for a transporter is typically expressed by the inhibition constant (Ki) or the dissociation constant (KD), where a lower value indicates a higher affinity.
Table 1.1: Binding Affinities (Ki/KD) of Sertraline for Monoamine Transporters
| Transporter Target | Sertraline Binding Affinity (nM) | Reference Compound | Reference Compound Affinity (nM) | Source |
| Dopamine Transporter (DAT) | 25 | Nomifensine | 56 | Tatsumi et al. (1997)[1] |
| 25 ± 2 | Mazindol | 8.1 ± 0.4 | European Journal of Pharmacology[2] | |
| Norepinephrine Transporter (NET) | 420 | Desipramine | Not specified | Tatsumi et al. (1997)[1] |
| Serotonin Transporter (SERT) | 0.29 | Paroxetine | Not specified | Tatsumi et al. (1997)[1] |
Note: Values are presented as Ki or KD. Lower values denote higher binding affinity.
This quantitative data highlights sertraline's ~86-fold selectivity for SERT over DAT and its significantly lower affinity for NET[1]. Despite this selectivity, its affinity for DAT is notable and higher than that of some norepinephrine-dopamine reuptake inhibitors (NDRIs) like bupropion (B1668061) (Ki = 520 nM)[1]. This interaction with DAT may contribute to its unique clinical profile, particularly at higher therapeutic doses[1].
Experimental Protocols
The quantitative data presented above are derived from established in vitro assays. The following sections detail the methodologies for two key experimental approaches: radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound (sertraline) for a specific transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.
Objective: To determine the inhibition constant (Ki) of sertraline for DAT and NET.
Materials and Reagents:
-
Cell Lines: HEK293 cells (or other suitable host cells) stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET)[3].
-
Membrane Preparation: Homogenized cell membranes from the transporter-expressing cell lines.
-
Radioligands:
-
Reference Compounds:
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl), wash buffer (e.g., ice-cold phosphate-buffered saline)[3].
-
Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter, homogenization equipment (e.g., Polytron)[3][4].
Methodology:
-
Membrane Preparation: a. Culture HEK293 cells expressing hDAT or hNET to a sufficient density. b. Harvest the cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors. d. Homogenize the cell suspension to lyse the cells and release membranes. e. Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C to pellet the cell membranes[3]. f. Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C until use[3].
-
Assay Procedure (96-well plate format): a. Prepare serial dilutions of the test compound (sertraline) and the appropriate reference compound, typically spanning a concentration range of 10⁻¹¹ M to 10⁻⁵ M[3]. b. To each well, add the reagents in the following order:
- Total Binding: Assay buffer, radioligand, and membrane preparation.
- Non-specific Binding: A high concentration of a selective inhibitor (e.g., 10 µM GBR 12909 for DAT), radioligand, and membrane preparation[4].
- Test Compound: Sertraline dilution, radioligand, and membrane preparation[3]. c. Incubate the plate, typically for 60-120 minutes at a specific temperature (e.g., 25°C), to allow the binding to reach equilibrium[3].
-
Filtration and Quantification: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand[4]. b. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity[4]. c. Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter[3][4].
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM. b. Plot the percentage of specific binding against the logarithm of the sertraline concentration. c. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of sertraline that inhibits 50% of the specific radioligand binding). d. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Objective: To determine the IC50 of sertraline for the inhibition of dopamine and norepinephrine uptake.
Materials and Reagents:
-
Tissue: Fresh rodent brain tissue (e.g., striatum for DAT, hippocampus or cortex for NET).
-
Radiolabeled Neurotransmitters: [³H]-Dopamine or [³H]-Norepinephrine[4].
-
Buffers: Homogenization buffer (e.g., 0.32 M sucrose), Krebs-Ringer-HEPES (KRH) buffer[4][5].
-
Inhibitors: Selective inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT)[4].
-
Equipment: Glass homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter[5][6].
Methodology:
-
Synaptosome Preparation: a. Dissect the desired brain region in ice-cold homogenization buffer. b. Gently homogenize the tissue using a glass homogenizer[6]. c. Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and large debris. d. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 14,000 x g) to pellet the crude synaptosomes[6]. e. Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration[6].
-
Uptake Assay Procedure: a. In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of sertraline or vehicle control for 10-15 minutes at 37°C[4]. b. Include wells with a high concentration of a selective inhibitor to define non-specific uptake[4]. c. Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., [³H]-dopamine) to each well[4]. d. Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake[4].
-
Termination and Quantification: a. Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel[4]. b. Transfer filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter[4].
-
Data Analysis: a. Calculate specific uptake by subtracting the non-specific uptake from the total uptake. b. Determine the percentage of inhibition for each sertraline concentration relative to the specific uptake in the control wells. c. Plot the percent inhibition against the log concentration of sertraline and use non-linear regression to calculate the IC50 value.
Visualizations: Workflows and Logical Relationships
Experimental Workflows
The following diagrams illustrate the generalized workflows for the experimental protocols described above.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
Sertraline's Pharmacological Profile
This diagram illustrates the relative binding affinities of sertraline for the three primary monoamine transporters, providing a clear visual representation of its selectivity.
Caption: Relative binding affinities of sertraline at monoamine transporters.
Consequence of Transporter Inhibition
The binding of sertraline to DAT and NET results in the functional inhibition of neurotransmitter reuptake, leading to an increase in their concentration within the synaptic cleft.
Caption: Sertraline inhibits DAT/NET, increasing synaptic neurotransmitter levels.
References
- 1. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Sertraline: A Comprehensive Technical Review of Genotoxicity and Carcinogenicity Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), has undergone extensive toxicological evaluation to characterize its potential for genotoxicity and carcinogenicity. This technical guide provides an in-depth analysis of the key studies, their methodologies, and results. The consensus from a comprehensive battery of in vitro and in vivo assays is that sertraline is not genotoxic. Long-term carcinogenicity studies in rodents have shown no evidence of carcinogenic potential in rats. In male mice, an increase in the incidence of benign liver adenomas was observed, a finding attributed to a non-genotoxic mechanism involving hepatic enzyme induction, which is considered to have low relevance for human risk assessment. This document summarizes the pivotal data, outlines the experimental protocols, and illustrates the underlying biological pathways and experimental workflows.
Introduction
Sertraline hydrochloride is a potent and selective inhibitor of neuronal serotonin reuptake, widely used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions. As with any pharmaceutical intended for long-term use, a thorough assessment of its genotoxic and carcinogenic potential is a critical component of its safety profile. Regulatory agencies worldwide mandate a standard battery of tests to investigate a compound's ability to induce genetic mutations or chromosomal damage, as well as its potential to cause cancer in long-term animal studies. This whitepaper consolidates the available preclinical data for sertraline, offering a technical guide for professionals in drug development and research.
Genotoxicity Studies
Sertraline has been evaluated in an extensive battery of in vitro and in vivo genotoxicity assays. The collective evidence from these studies indicates that sertraline does not pose a genotoxic risk.[1][2]
In Vitro Assays
A standard battery of in vitro tests was conducted to assess sertraline's potential to induce gene mutations and chromosomal damage in bacterial and mammalian cells.
Table 1: Summary of In Vitro Genotoxicity Studies on Sertraline
| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium & Escherichia coli strains | With and Without S9 | Not specified in detail in public literature | Negative | [1][2] |
| Mammalian Cell Gene Mutation Assay (Mouse Lymphoma) | L5178Y TK+/- mouse lymphoma cells | With and Without S9 | Not specified in detail in public literature | Negative | [1][2] |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Not specified in detail in public literature | Negative | [1][2] |
| Cytokinesis-Block Micronucleus (CBMN) Cytome Assay | Human peripheral blood lymphocytes | N/A | 1.25, 2.5, 3.75, 5 µg/mL | Negative | [3] |
-
Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid. Sertraline would have been tested across a range of concentrations, both with and without a mammalian metabolic activation system (S9 fraction from rat liver), and the number of revertant colonies would have been compared to solvent controls. A negative result indicates that sertraline does not cause point mutations in these bacterial systems.
-
Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay): This assay detects forward mutations at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells. Cells are exposed to various concentrations of sertraline, with and without S9 metabolic activation. Mutant cells are resistant to the cytotoxic effects of a pyrimidine (B1678525) analogue (e.g., trifluorothymidine) and can form colonies in its presence. The negative outcome suggests sertraline does not induce gene mutations or clastogenic events in this mammalian cell line.
-
In Vitro Chromosomal Aberration Test: This cytogenetic assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells. Cells would have been treated with sertraline at multiple concentrations for a defined period, both with and without S9 activation. Metaphase cells are then harvested and scored for chromosomal damage. The negative result indicates sertraline is not clastogenic in vitro.
-
In Vitro Cytokinesis-Block Micronucleus (CBMN) Cytome Assay: In a study using human peripheral blood lymphocytes, sertraline was evaluated at concentrations of 1.25, 2.5, 3.75, and 5 µg/mL for 24 and 48 hours.[3] The study found that sertraline did not induce a statistically significant increase in the formation of micronuclei, which are biomarkers of chromosomal damage.[3]
In Vivo Assays
To assess genotoxicity in a whole animal system, which accounts for metabolic, pharmacokinetic, and DNA repair processes, in vivo studies are essential.
Table 2: Summary of In Vivo Genotoxicity Studies on Sertraline
| Assay | Test System | Tissue/Cell Type | Doses | Result | Reference |
| Micronucleus Test | Wistar Albino Rats | Peripheral Blood Lymphocytes | 10, 40, 80 mg/kg (acute & chronic) | Increased MN frequency at high-dose acute and chronic treatments. | [4] |
| Alkaline Comet Assay | Wistar Albino Rats | Peripheral Blood Lymphocytes | 10, 40, 80 mg/kg (acute & chronic) | No statistically significant DNA damage. | [4] |
| Micronucleus Test | Swiss Albino Mice | Bone Marrow | 10 mg/kg/day for 7 days | Statistically significant increase in micronuclei (2.86% vs 2.36-2.54% control). | [5] |
| Chromosome Aberrations | Swiss Albino Mice | Bone Marrow | 10 mg/kg/day for 7 days | Statistically significant increase in chromosomal aberrations (19% vs 11.6% control). | [5] |
-
In Vivo Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus by quantifying micronuclei in erythrocytes. In one study, male Wistar albino rats were administered sertraline at 10, 40, and 80 mg/kg. An increase in micronucleus frequency was noted in chronic and high-dose acute treatments, suggesting a potential influence on cell division mechanisms rather than direct DNA damage.[4] Another study in Swiss albino mice reported a statistically significant, though small, increase in micronuclei in bone marrow cells after 7 days of treatment at 10 mg/kg.[5]
-
Alkaline Comet Assay: This test measures DNA strand breaks in individual cells. In the same study with Wistar albino rats, there was no statistically significant difference in DNA damage (measured by tail length, intensity, and moment) between sertraline-treated and control groups, suggesting sertraline does not directly cause DNA breakage.[4]
Carcinogenicity Studies
Long-term carcinogenicity studies are conducted to evaluate the tumorigenic potential of a substance after chronic exposure. Standard studies involve administering the test compound daily to rats and mice for the majority of their lifespan (typically 2 years).
Study Outcomes
Lifetime carcinogenicity studies with sertraline have been completed in both rats and mice.[1][2]
-
Rat Study: Sertraline was not carcinogenic in rats at the doses tested.[1][2]
-
Mouse Study: A statistically significant increase in the incidence of benign liver (hepatic) adenomas was observed in male mice at the highest dose tested. There was no increase in the incidence of malignant liver tumors (hepatocellular carcinomas).[1][2] A study in female mice also noted an increase in lung adenomas.[6]
Table 3: Summary of 2-Year Rodent Carcinogenicity Studies on Sertraline
| Species | Sex | Doses Tested | Key Findings | Conclusion | Reference |
| Rat | Male & Female | Not specified in detail in public literature | No increase in tumor incidence. | Not Carcinogenic | [1][2] |
| Mouse | Male | Not specified in detail in public literature | Increased incidence of benign hepatic adenomas. | Not indicative of human risk; considered secondary to enzyme induction. | [1][2] |
| Mouse | Female | Not specified in detail in public literature | Increased incidence of follicular thyroid adenoma (rats) and lung adenoma (mice). | No new or unexpected safety concerns. | [6] |
Mechanistic Insights and Signaling Pathways
Mechanism of Mouse Liver Tumors: Non-Genotoxic Carcinogenesis
The absence of genotoxic activity in a comprehensive battery of tests strongly indicates that the observed increase in mouse liver adenomas is due to a non-genotoxic mechanism.[1][2] The leading hypothesis is that sertraline acts as a promoter of tumorigenesis in the sensitive mouse liver through sustained hepatic enzyme induction.[1][2]
This mechanism is common for many xenobiotics and involves the following steps:
-
Enzyme Induction: Sertraline induces hepatic xenobiotic-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms. This leads to hepatocellular hypertrophy (increase in cell size) and proliferation of the smooth endoplasmic reticulum.[1]
-
Mitogenic Stimulation: The sustained metabolic demand and cellular stress can lead to chronic cell proliferation (mitogenesis).
-
Tumor Promotion: This increased cell turnover can promote the clonal expansion of spontaneously initiated cells, leading to the formation of benign tumors (adenomas).
This pathway is considered to have a threshold and is a rodent-specific phenomenon that is generally not considered indicative of a carcinogenic risk to humans at therapeutic exposure levels.
Oxidative Stress
Some studies have suggested that sertraline can induce oxidative stress, particularly at higher concentrations. One in vitro study found that while sertraline did not cause micronucleus formation, it did significantly increase the total oxidant status (TOS) and oxidative stress index (OSI) in human peripheral blood lymphocytes.[3] Chronic high-dose administration in rats has also been associated with enhanced oxidative stress.[4] While this oxidative stress did not translate to positive findings in standard genotoxicity assays, it may contribute to cytotoxicity at high concentrations.
Conclusion
Based on a comprehensive review of the available preclinical data, sertraline is considered to be a non-genotoxic compound. It did not induce mutations in the Ames test or the mouse lymphoma assay and was negative in in vitro chromosomal aberration tests. While some in vivo studies at high doses showed minor increases in micronuclei, these are not supported by evidence of direct DNA damage from tests like the comet assay and are considered to be secondary to other toxicities or effects on cell division.
The long-term carcinogenicity bioassays revealed no carcinogenic potential in rats. The finding of an increased incidence of benign liver adenomas in male mice is consistent with a non-genotoxic mechanism of tumor promotion via hepatic enzyme induction. This mechanism is a well-recognized phenomenon in rodents and is generally considered to be of low relevance for predicting human cancer risk at therapeutic doses. The overall weight of evidence supports a favorable safety profile for sertraline with respect to genotoxicity and carcinogenicity.
References
- 1. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo genotoxicity assessment of sertraline by using alkaline comet assay and the cytokinesis-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Sertraline Hydrochloride in Pharmaceutical Formulations
[AN-001]
Abstract
This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sertraline Hydrochloride in bulk drug and pharmaceutical dosage forms. The developed isocratic reverse-phase method utilizes a C18 column and a UV detector, offering a simple and efficient analytical solution for quality control and research laboratories. The method has been validated in accordance with ICH guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.
Introduction
Sertraline Hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] Its chemical name is (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.[2] Accurate and reliable quantification of Sertraline Hydrochloride in pharmaceutical formulations is crucial to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1] This document provides a detailed protocol for a validated HPLC method for the determination of Sertraline Hydrochloride.
Physicochemical Properties of Sertraline Hydrochloride
A thorough understanding of the physicochemical properties of Sertraline Hydrochloride is fundamental for developing a robust HPLC method.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₇Cl₂N · HCl | |
| Molecular Weight | 342.69 g/mol | |
| pKa | 9.16 ± 0.02 | [3] |
| Solubility | Slightly soluble in water, freely soluble in anhydrous ethanol.[2] The thermodynamic solubility of the hydrochloride salt is 4.24 ± 0.02 mg/ml, while the free base form is 0.002 mg/ml.[3] | [2][3] |
| UV Maximum (λmax) | 273 nm | [4] |
HPLC Method Development and Optimization
The development of this HPLC method involved a systematic evaluation of various chromatographic parameters to achieve optimal separation and quantification of Sertraline Hydrochloride.
Column Selection
A C18 column is the most common stationary phase for the analysis of Sertraline Hydrochloride due to the non-polar nature of the molecule. An Agilent C18 column (75 mm × 3.9 mm, 2 µm particle size) was found to provide good separation and peak symmetry.[4]
Mobile Phase Optimization
Several mobile phase compositions were investigated to achieve the best chromatographic performance. A mixture of an organic solvent and an acidic aqueous buffer is typically used to ensure good peak shape and retention for the basic Sertraline molecule. The optimized mobile phase consists of a mixture of Acetonitrile and 0.1% Orthophosphoric Acid (OPA) in water in a ratio of 80:20 (v/v).[4] This composition provides a good balance between retention time, peak symmetry, and resolution.
Detection Wavelength
The UV spectrum of Sertraline in water shows a maximum absorbance at 273 nm.[4] Therefore, UV detection at 273 nm was chosen for optimal sensitivity.
Flow Rate
A flow rate of 0.7 mL/min was selected to ensure a reasonable analysis time without compromising the separation efficiency.[4]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity Binary LC system or equivalent, equipped with a UV detector.
-
Column: Agilent C18 (75 mm × 3.9 mm, 2 µm particle size).[4]
-
Software: Agilent ChemStation or equivalent for data acquisition and processing.
-
Chemicals: Sertraline Hydrochloride reference standard, HPLC grade Acetonitrile, Orthophosphoric Acid (AR grade), and Milli-Q water.
Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent C18 (75 mm × 3.9 mm, 2 µm) |
| Mobile Phase | Acetonitrile : 0.1% OPA in Water (80:20 v/v)[4] |
| Flow Rate | 0.7 mL/min[4] |
| Detection Wavelength | 273 nm[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient |
| Run Time | 10 min |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.1% OPA solution by adding 1 mL of Orthophosphoric Acid to 1 L of Milli-Q water. Mix 800 mL of Acetonitrile with 200 mL of the 0.1% OPA solution. Degas the mobile phase by sonication for 15 minutes.[4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Sertraline Hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol. Sonicate for 15 minutes to ensure complete dissolution.[4]
-
Working Standard Solutions (10-50 µg/mL): Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase.[4]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Sertraline Hydrochloride and transfer it to a 100 mL volumetric flask.[1]
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[1]
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.[1]
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 30 µg/mL).
-
Method Validation Summary
The developed HPLC method was validated according to ICH Q2(R1) guidelines. The validation parameters and results are summarized below.
| Validation Parameter | Result |
| Linearity | |
| Range | 10 - 50 µg/mL[4] |
| Correlation Coefficient (r²) | 0.999[4] |
| Precision | |
| Intraday Precision (%RSD) | < 2%[4] |
| Interday Precision (%RSD) | < 2%[4] |
| Accuracy | |
| % Recovery | 99 - 100%[4] |
| Limit of Detection (LOD) | 0.2085 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.6321 µg/mL[4] |
| Robustness | The method was found to be robust with respect to small, deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). |
System Suitability
System suitability tests are an integral part of the analytical method and are used to verify that the chromatographic system is adequate for the intended analysis.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | NMT 2.0 |
| Theoretical Plates | NLT 2000 |
| %RSD of replicate injections | NMT 2.0% |
Data Presentation
Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | (Example Value) |
| 20 | (Example Value) |
| 30 | (Example Value) |
| 40 | (Example Value) |
| 50 | (Example Value) |
Precision Data
| Concentration (µg/mL) | Intraday %RSD (n=6) | Interday %RSD (n=6) |
| 20 | (Example Value) | (Example Value) |
| 40 | (Example Value) | (Example Value) |
Accuracy Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80 | 16 | (Example Value) | (Example Value) |
| 100 | 20 | (Example Value) | (Example Value) |
| 120 | 24 | (Example Value) | (Example Value) |
Visualizations
HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Sample Preparation Protocol
Caption: Protocol for preparing tablet samples for HPLC analysis.
Conclusion
The HPLC method described in this application note is simple, rapid, precise, accurate, and robust for the quantification of Sertraline Hydrochloride in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be readily implemented in analytical laboratories. The detailed protocol and validation data provide a comprehensive guide for researchers, scientists, and drug development professionals.
References
Application Notes: Utilizing Sertraline in Preclinical Models of Depression and Anxiety
Introduction
Sertraline (B1200038) is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for treating major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[1] Its primary mechanism of action involves the selective inhibition of the serotonin transporter (SERT or SLC6A4), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft.[[“]][3] This enhancement of serotonergic neurotransmission is believed to underlie its therapeutic effects.[4] In preclinical research, sertraline is extensively used as a reference compound to validate new therapeutic targets and to study the neurobiological underpinnings of depression and anxiety in various animal models.
Mechanism of Action
Sertraline's principal action is to block the presynaptic serotonin transporter, thereby preventing the reuptake of serotonin from the synapse.[4][5] This acute action leads to a sustained presence of serotonin, enhancing its interaction with postsynaptic receptors.[4] While its primary target is SERT, sertraline also demonstrates weak inhibitory effects on norepinephrine (B1679862) and dopamine (B1211576) reuptake.[3][5] Chronic administration of sertraline leads to downstream adaptive changes, including the modulation of signaling pathways that influence neuroplasticity and neurogenesis.[[“]] A key pathway involves the phosphorylation of the cAMP response element-binding protein (CREB), which in turn can regulate the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[6][7]
Signaling Pathways and Experimental Workflows
Sertraline's Primary Mechanism of Action
The following diagram illustrates the core mechanism of sertraline at the synaptic level. By blocking the serotonin transporter (SERT), sertraline increases the availability of serotonin (5-HT) in the synaptic cleft, enhancing its binding to postsynaptic receptors.
Caption: Sertraline inhibits the serotonin transporter (SERT), increasing synaptic 5-HT levels.
Downstream Signaling Cascade of Chronic Sertraline Administration
Chronic antidepressant treatment initiates a cascade of intracellular events that are thought to contribute to their therapeutic effects. This involves the activation of second messenger systems and transcription factors like CREB, ultimately leading to increased expression of neuroprotective proteins such as BDNF.
Caption: Chronic sertraline use enhances neuroplasticity via the CREB/BDNF pathway.
Experimental Workflow: Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a highly validated method for inducing a depressive-like phenotype in rodents, characterized by behaviors such as anhedonia.[8][9] The workflow involves a baseline assessment, a prolonged period of varied, mild stressors, followed by drug administration and behavioral testing.[10][11]
Caption: Workflow for the Chronic Unpredictable Mild Stress (CUMS) model.
Data Presentation: Effects of Sertraline in Behavioral Models
The following tables summarize quantitative data from studies investigating the effects of sertraline in common animal models of depression and anxiety.
Table 1: Sertraline in the Elevated Plus Maze (EPM)
| Species | Sertraline Dose | Administration | Key Findings |
|---|---|---|---|
| Mouse | 10 mg/kg | Acute (single injection) | Significantly decreased time spent in open arms, indicating an anxiogenic-like effect.[12][13] |
| Mouse | Not specified | 7 days | Decreased time spent in open arms.[12][13] |
| Rat (PTSD Model) | Not specified | 7 days | No significant improvement in open arm exploration compared to vehicle-treated PTSD group.[14] |
Table 2: Sertraline in the Forced Swim Test (FST)
| Species | Sertraline Dose | Administration | Key Findings |
|---|---|---|---|
| Mouse (WT) | Not specified | Chronic | Significantly reduced immobility time compared to vehicle-treated controls.[15] |
| Mouse (Thy1-Ar, Female) | Not specified | Chronic | Showed a greater reduction in immobility time compared to wild-type females.[15] |
| Mouse (Thy1-Ar, Male) | Not specified | Chronic | Showed a less sensitive response (less reduction in immobility) than female counterparts.[15] |
Table 3: Neurochemical Effects of Sertraline in a Rat PTSD Model
| Brain Region | Treatment Group | Serotonin (5-HT) Levels | Norepinephrine (NE) Levels |
|---|---|---|---|
| Prefrontal Cortex | PTSD + Sertraline | Normalized to pre-stress levels | Significantly increased vs. controls |
| Hippocampus | PTSD + Sertraline | Normalized to pre-stress levels | More than tripled vs. controls |
Data summarized from Wilson et al., 2014.[14]
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[16] The test is based on the principle that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation, a state referred to as "behavioral despair."[17]
Protocol for Mice:
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height, 20 cm diameter) filled with water (24-30°C) to a depth of 15 cm, preventing the mouse from touching the bottom.[16][17]
-
Procedure: a. Gently place the mouse into the water cylinder. b. The test duration is typically 6 minutes.[16] c. After the test, remove the mouse, dry it thoroughly, and return it to a heated home cage to prevent hypothermia.[17]
-
Data Analysis: a. The session is video-recorded for later scoring. b. Scoring is typically performed during the final 4 minutes of the 6-minute test.[16] c. The primary measure is "immobility time," defined as the period the mouse spends floating passively, making only small movements necessary to keep its head above water.[18] A decrease in immobility time is indicative of an antidepressant-like effect.[19]
Caption: Protocol workflow for the mouse Forced Swim Test (FST).
Tail Suspension Test (TST)
Similar to the FST, the TST is a test of behavioral despair used to screen for potential antidepressant compounds in mice.[20] It measures the duration of immobility when a mouse is subjected to the inescapable stress of being suspended by its tail.[21]
Protocol for Mice:
-
Apparatus: A suspension bar or box that allows the mouse to hang freely without touching any surfaces.[20]
-
Procedure: a. Securely attach the mouse's tail to the suspension bar using adhesive tape, approximately 1 cm from the tip.[21] b. The test duration is 6 minutes.[20] c. The session is video-recorded for scoring.
-
Data Analysis: a. The primary measure is the total time the animal remains immobile.[21] Immobility is defined as the absence of any initiated movement, including passive swaying.[22] b. A decrease in immobility time suggests an antidepressant-like effect.[23]
Caption: Protocol workflow for the mouse Tail Suspension Test (TST).
Elevated Plus Maze (EPM)
The EPM is a standard assay for measuring anxiety-like behavior in rodents.[24] The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[25]
Protocol for Rodents:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two opposing "open" arms and two opposing "closed" arms (enclosed by high walls).[25]
-
Procedure: a. Allow animals to habituate to the testing room for at least 45 minutes before the test.[24] b. Gently place the animal in the center of the maze, facing one of the closed arms.[24] c. Allow the animal to explore the maze freely for a 5-minute session.[25] d. The session is recorded by an overhead camera for automated or manual scoring.
-
Data Analysis: a. Key measures include the time spent in the open arms versus the closed arms and the number of entries into each arm type.[24] b. An increase in the time spent in the open arms is interpreted as an anxiolytic (anxiety-reducing) effect. Conversely, a decrease can indicate an anxiogenic (anxiety-increasing) effect.[12]
Caption: Protocol workflow for the Elevated Plus Maze (EPM) test.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[26][27] Anxiety is inferred from the animal's tendency to remain close to the walls (thigmotaxis) rather than exploring the more exposed central area.[28]
Protocol for Rodents:
-
Apparatus: A square arena (e.g., 42 x 42 cm) with walls to prevent escape, typically placed in a dimly lit, quiet room.[27] The arena floor is divided into a "center" zone and a "peripheral" zone by software.
-
Procedure: a. Gently place the animal in the center of the arena.[28] b. Allow the animal to explore freely for a predetermined duration (typically 5-10 minutes).[28] c. An automated tracking system or overhead camera records the animal's movements.
-
Data Analysis: a. Locomotor Activity: Total distance traveled and average velocity.[26] b. Anxiety-like Behavior: Time spent in the center zone versus the peripheral zone.[29] More time in the center is indicative of lower anxiety.
Caption: Protocol workflow for the Open Field Test (OFT).
References
- 1. youtube.com [youtube.com]
- 2. consensus.app [consensus.app]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder [frontiersin.org]
- 15. Frontiers | Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models [frontiersin.org]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 19. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Elevated plus maze protocol [protocols.io]
- 25. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 26. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 27. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. anilocus.com [anilocus.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Method Validation of Sertraline HCl in Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the analytical method validation of Sertraline (B1200038) Hydrochloride (HCl) in pharmaceutical dosage forms. The methods described herein are based on established and validated procedures for the assay, determination of related substances, and dissolution testing of Sertraline HCl, a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other psychiatric disorders. These protocols are intended to serve as a comprehensive guide for quality control and research and development laboratories.
Section 1: Assay of Sertraline HCl by High-Performance Liquid Chromatography (HPLC)
This section outlines the HPLC method for the quantitative determination of Sertraline HCl in pharmaceutical dosage forms. The method is demonstrated to be simple, accurate, and precise.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph equipped with a UV-Visible detector.
-
Column: A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Other columns like ZORBAX RX C8 have also been successfully used.[1]
-
Mobile Phase: A mixture of organic solvents and a buffer is typically used. For example, a combination of acetonitrile, methanol (B129727), and a buffer solution with the pH adjusted to 7.5 with triethylamine (B128534) in a ratio of 35:20:45 (v/v/v) has been reported. Another mobile phase consists of 50mM KH2PO4 with 0.1% octane (B31449) sulfonic acid sodium salt (pH adjusted to 2.5) and methanol (43:57, v/v).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection Wavelength: The UV detection wavelength is commonly set at 235 nm or 215 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
1.2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sertraline HCl reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a single dose of Sertraline HCl into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.
1.3. Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
Table 1: Summary of Validation Data for HPLC Assay of Sertraline HCl
| Validation Parameter | Typical Results |
| Linearity Range | 10 - 200 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 99.02 - 101.68%[4] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 145 ng/mL[4] |
| Limit of Quantitation (LOQ) | 440 ng/mL[4] |
Workflow Diagram
Caption: Workflow for the HPLC assay of Sertraline HCl.
Section 2: Dissolution Testing of Sertraline HCl Tablets
This section describes the dissolution testing method for Sertraline HCl tablets, a critical quality control test to ensure drug release from the dosage form.
Experimental Protocol
2.1. Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle).[5]
-
Dissolution Medium: 900 mL of 0.05M Acetate buffer with a pH of 4.5 is a commonly used medium.[5]
-
Apparatus Speed: 75 rpm.[5]
-
Temperature: 37 ± 0.5 °C.[5]
-
Sampling Times: Samples are typically withdrawn at various time points (e.g., 5, 10, 15, 30, 45 minutes) to obtain a dissolution profile.[5]
2.2. Sample Analysis:
The amount of Sertraline HCl dissolved in the samples can be determined by either UV-Visible Spectrophotometry or HPLC.
-
UV-Visible Spectrophotometry: The absorbance of the filtered samples is measured at a wavelength of 274 nm against a blank of the dissolution medium.
-
HPLC Analysis: The collected samples are analyzed using the HPLC method described in Section 1.
2.3. Method Validation:
The dissolution method should be validated for specificity, linearity, precision, and accuracy.
Data Presentation
Table 2: Summary of Validation Data for Sertraline HCl Dissolution Testing
| Validation Parameter | Typical Results |
| Linearity Range (UV) | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999[6] |
| Accuracy (% Recovery) | Typically within 98-102% |
| Precision (% RSD) | < 2% |
Workflow Diagram
Caption: Workflow for the dissolution testing of Sertraline HCl tablets.
Section 3: Determination of Related Substances in Sertraline HCl
This section details the method for the identification and quantification of potential impurities and degradation products in Sertraline HCl.
Experimental Protocol
3.1. Instrumentation and Chromatographic Conditions:
-
System: A stability-indicating HPLC method is required.
-
Column: A ZORBAX RX C8 column (250 mm x 4.6 mm, 5 µm) has been shown to be effective in resolving Sertraline HCl from its related substances.[1]
-
Mobile Phase: A mobile phase consisting of 50mM KH2PO4 containing 0.1% octane sulfonic acid sodium salt (pH adjusted to 2.5 with diluted H3PO4, 0.2% Triethylamine) and methanol in a 43:57 (v/v) ratio is used.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 215 nm.[1]
3.2. Preparation of Solutions:
-
Standard and Sample Solutions: Prepared similarly to the assay method, but with concentrations adjusted to be within the linear range for the related substances.
3.3. Method Validation:
The method must be validated to demonstrate its stability-indicating nature. This involves forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that the method can separate the degradation products from the main peak. The validation also includes specificity, linearity, LOD, LOQ, accuracy, and precision for each related substance.
Data Presentation
Table 3: Summary of Validation Data for Sertraline HCl Related Substances Method
| Validation Parameter | Typical Results |
| Resolution between Isomers | > 2.0[1] |
| LOD for Related Substances | 10 ng/mL[1] |
| LOQ for Related Substances | 30 ng/mL[1] |
| Accuracy (% Recovery) | Within established acceptance criteria (e.g., 90-110%) |
| Precision (% RSD) | < 5% for related substances |
Logical Relationship Diagram
Caption: Logical relationship for the analysis of related substances.
References
Application Note: Quantitative Estimation of Sertraline by UV Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative estimation of Sertraline (B1200038) in bulk and pharmaceutical dosage forms using UV-Visible Spectroscopy. The method is simple, cost-effective, rapid, and reliable, making it suitable for routine quality control analysis.[1] The protocols outlined below are based on established and validated methods, adhering to ICH guidelines for analytical procedure validation.
Principle of the Method
UV-Visible spectroscopy is an analytical technique used for the quantitative determination of substances that absorb radiation in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Sertraline contains a chromophore that absorbs UV radiation, allowing for its quantification. The wavelength of maximum absorbance (λmax) for Sertraline is typically observed between 271 nm and 275 nm, depending on the solvent used.[2][3][4]
Instrumentation and Reagents
-
Instrumentation:
-
Reagents and Chemicals:
Experimental Protocols
Protocol 1: Preparation of Standard Stock Solution
-
Weighing: Accurately weigh 100 mg of Sertraline Hydrochloride reference standard.[3]
-
Dissolving: Transfer the weighed standard into a 100 ml volumetric flask.
-
Solubilization: Add approximately 50 ml of the chosen solvent (e.g., 50% v/v aqueous methanol) and sonicate for 5-10 minutes to ensure complete dissolution.[7]
-
Dilution: Make up the volume to 100 ml with the same solvent to obtain a standard stock solution of 1000 µg/ml.
-
Working Standard: From the stock solution, pipette 10 ml into another 100 ml volumetric flask and dilute to the mark with the solvent to get a working standard solution of 100 µg/ml.
Protocol 2: Determination of Wavelength of Maximum Absorbance (λmax)
-
Sample Preparation: Prepare a suitable dilution of Sertraline (e.g., 10 µg/ml) from the working standard solution.
-
Scanning: Scan the solution from 400 nm to 200 nm in the UV spectrophotometer against a solvent blank.[3]
-
Identification: Determine the wavelength at which the maximum absorbance is observed. This is the λmax. For Sertraline, this is typically around 273-275 nm.[3]
Protocol 3: Preparation of Calibration Curve
-
Serial Dilutions: From the working standard solution (100 µg/ml), prepare a series of dilutions in 10 ml volumetric flasks to cover a linear range (e.g., 5, 10, 15, 20, 25, 30 µg/ml).[3]
-
Absorbance Measurement: Measure the absorbance of each solution at the determined λmax (e.g., 273 nm) against the solvent blank.
-
Plotting: Plot a graph of absorbance (on the Y-axis) versus concentration in µg/ml (on the X-axis).
-
Analysis: Determine the correlation coefficient (r²) and the regression equation (y = mx + c), where 'y' is absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the intercept.
Protocol 4: Analysis of Sertraline in Tablets
-
Weigh and Powder: Weigh and finely powder 20 Sertraline tablets to get a uniform mixture.[5]
-
Sample Weighing: Accurately weigh a quantity of the tablet powder equivalent to 100 mg of Sertraline HCl.[5]
-
Extraction: Transfer the powder to a 100 ml volumetric flask, add about 70 ml of the solvent, and sonicate for 15 minutes to extract the drug.
-
Dilution: Make up the volume to 100 ml with the solvent and mix well.
-
Filtration: Filter the solution through a Whatman filter paper (No. 41).[5][6]
-
Final Preparation: Dilute the filtrate with the solvent to obtain a final concentration within the previously established linear range.
-
Measurement: Measure the absorbance of the final solution at the λmax.
-
Quantification: Calculate the amount of Sertraline in the tablet sample using the regression equation from the calibration curve.
Data Presentation: Method Validation Parameters
The developed UV spectroscopic method must be validated according to ICH guidelines. Below is a summary of typical validation parameters for Sertraline analysis.
Table 1: Optical Characteristics and Linearity Data
| Parameter | Reported Values | References |
|---|---|---|
| Wavelength of Max. Absorbance (λmax) | 273 nm (in 50% Methanol) | |
| 274 nm (in Acetate Buffer pH 4.5) | [2] | |
| 275 nm (in Water) | [3] | |
| 228 nm (in Water) | [7] | |
| Linearity Range | 1 - 20 µg/ml | |
| 20 - 120 µg/ml | [2] | |
| 5 - 30 µg/ml | [3][7] | |
| Correlation Coefficient (r or r²) | r = 0.997 | |
| r² = 0.9998 | [2] | |
| r = 0.996 | [3] | |
| Regression Equation | y = 0.016x + 0.0002 |
| | Slope = 0.006, Intercept = 0.008 |[2] |
Table 2: Accuracy and Precision Data
| Parameter | Reported Values | References |
|---|---|---|
| Accuracy (% Recovery) | 98.3% - 101.8% | [1][3] |
| Precision (%RSD) | ||
| - Intraday | 1.856% |
| - Interday | 0.749% | |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Reported Values (µg/ml) | References |
|---|---|---|
| Limit of Detection (LOD) | 0.34 | [2] |
| 0.606 | [1][3] | |
| 1.22 | [7] | |
| Limit of Quantification (LOQ) | 1.04 | [2] |
| 1.836 | [1][3] |
| | 4.08 |[7] |
Visualizations
Caption: Experimental workflow for Sertraline quantification.
Caption: Relationship of method validation parameters.
Conclusion
The UV-Visible spectroscopic method for the quantitative estimation of Sertraline is simple, accurate, precise, and economical.[1][3] The validation results consistently demonstrate that the method is suitable for routine analysis in quality control laboratories for both bulk drug and pharmaceutical formulations.[1] The use of common solvents like methanol, water, or simple buffers makes the method accessible and environmentally friendly.
References
Application Notes and Protocols for Sertraline Hydrochloride Administration in Wistar Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sertraline (B1200038) Hydrochloride administration protocols for Wistar rats, a common animal model in neuropharmacological research. The following sections detail recommended dosages, preparation of dosing solutions, and standardized administration procedures to ensure experimental reproducibility and animal welfare.
Data Presentation: Quantitative Dosing Information
The following tables summarize common dosages of Sertraline Hydrochloride used in Wistar rats, categorized by the route of administration and the experimental context.
Table 1: Oral Administration Dosages
| Dosage (mg/kg/day) | Administration Method | Experimental Model | Reference |
| 2.58 | Oral Gavage | Chronic Mild Stress | [1] |
| 5.17 | Oral Gavage | Chronic Mild Stress | [1] |
| 10.33 | Oral Gavage | Chronic Mild Stress | [1] |
| 5 | In Drinking Water | Prenatal Stress | |
| 10 | Oral Gavage | Cardiotoxicity Study | |
| 20 | Oral Gavage | Cardiotoxicity Study |
Table 2: Parenteral Administration Dosages
| Dosage (mg/kg/day) | Administration Method | Experimental Model | Reference |
| 10 | Intraperitoneal (i.p.) Injection | Fear Conditioning | [2] |
| 40 | Intraperitoneal (i.p.) Injection | Forced Swim Test | [3] |
| 10 | Subcutaneous Osmotic Minipump | Chronic Mild Stress | [4] |
| 3.0 | Subcutaneous (s.c.) Injection | Alcohol Drinking Behavior | [5] |
| 10 | Subcutaneous (s.c.) Injection | Alcohol Drinking Behavior | [5] |
Experimental Protocols
Preparation of Sertraline Hydrochloride Solution for Administration
a. Oral Gavage Solution:
-
Vehicle: The choice of vehicle depends on the study's specific requirements. Commonly used vehicles include:
-
Distilled water.
-
Saline (0.9% NaCl).
-
A small percentage of Dimethyl sulfoxide (B87167) (DMSO) to aid dissolution, followed by dilution with water or saline. For instance, dissolving sertraline HCl in 0.1% DMSO and then suspending it in water.[2]
-
-
Procedure:
-
Weigh the required amount of Sertraline Hydrochloride powder based on the desired concentration and the total volume needed for the study cohort.
-
If using a co-solvent like DMSO, first dissolve the sertraline HCl in the appropriate volume of DMSO.
-
Gradually add the primary vehicle (water or saline) while continuously stirring or vortexing to ensure a homogenous suspension.
-
Prepare the solution fresh daily to ensure stability, unless stability data for longer storage is available.
-
b. Intraperitoneal (i.p.) Injection Solution:
-
Vehicle: Sterile saline (0.9% NaCl) is the most common vehicle for i.p. injections.
-
Procedure:
-
Dissolve the weighed Sertraline Hydrochloride in sterile saline.
-
Ensure the solution is sterile, which can be achieved by using sterile components and aseptic techniques or by filtering the final solution through a 0.22 µm syringe filter.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
Administration Protocols
a. Oral Gavage Administration:
This method ensures the precise delivery of a specific dose directly into the stomach.
-
Materials:
-
Appropriately sized gavage needle for Wistar rats (typically 16-18 gauge, straight or curved with a ball tip).
-
Syringe corresponding to the volume to be administered.
-
-
Procedure:
-
Gently restrain the Wistar rat. Proper handling is crucial to minimize stress and prevent injury.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth of the gavage needle.
-
With the rat held in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is at the predetermined depth, slowly administer the sertraline solution.
-
Gently remove the needle in the same direction it was inserted.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
b. Intraperitoneal (i.p.) Injection:
This route allows for rapid absorption of the substance.
-
Materials:
-
Sterile syringe (1 mL or 3 mL).
-
Sterile needle (typically 23-25 gauge).
-
-
Procedure:
-
Properly restrain the rat, exposing the abdominal area. One person can restrain the animal while another performs the injection.
-
The injection site is typically in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Lift the animal's hindquarters slightly to allow the abdominal organs to shift forward.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the rat to its cage.
-
c. Administration in Drinking Water:
This method is less stressful for the animals but offers less control over the exact dosage consumed.
-
Procedure:
-
Dissolve the calculated amount of Sertraline Hydrochloride in the drinking water.
-
To account for potential taste aversion, a habituation period may be necessary.
-
Measure the daily water consumption per cage to estimate the average dose ingested by each rat.
-
It's important to note that individual intake can vary, leading to variability in dosing.
-
Prepare fresh medicated water regularly, typically daily, to maintain drug stability.
-
Mandatory Visualizations
Caption: Sertraline's primary mechanism of action.
Caption: A typical experimental workflow for sertraline studies.
References
- 1. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneal sertraline and fluvoxamine increase contextual fear conditioning but are without effect on overshadowing between cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does Sertraline Affect Hypothalamic Food Intake Peptides in the Rat Experimental Model of Chronic Mild Stress-Induced Depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alcohol drinking attenuated by sertraline in rats with 6-OHDA or 5,7-DHT lesions of N. accumbens: a caloric response? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Dissolution Assays of Sertraline Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for the treatment of depressive disorders and anxiety. As a Biopharmaceutics Classification System (BCS) Class II drug, sertraline exhibits low solubility and high permeability. Therefore, the in-vitro dissolution rate can be a critical indicator of its in-vivo performance and bioavailability. This document provides detailed application notes and protocols for developing and performing in-vitro dissolution assays for sertraline tablets, drawing from established pharmacopeial methods and scientific literature. The protocols herein are intended to serve as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.
Physicochemical Properties of Sertraline
Understanding the physicochemical properties of sertraline is fundamental to developing a robust dissolution assay.
| Property | Value | Significance for Dissolution |
| BCS Classification | Class II[1] | Low solubility can be the rate-limiting step for absorption. Dissolution testing is crucial. |
| Solubility | Slightly soluble in water, freely soluble in anhydrous ethanol. | The use of a buffered dissolution medium is necessary to ensure adequate sink conditions. |
| pKa | ~9.47 | Sertraline is a weak base. Its solubility is pH-dependent, being higher at lower pH. |
Recommended Dissolution Methodologies
The most widely accepted dissolution methods for sertraline tablets are outlined in the United States Pharmacopeia (USP). These methods are often referenced by other regulatory agencies such as the FDA.[2][3]
Summary of USP Dissolution Test Conditions for Sertraline Tablets
The following table summarizes the key parameters for the USP-recommended dissolution tests for sertraline tablets.
| Parameter | USP Test 1 | USP Test 2 | Research & Development Method |
| Apparatus | USP Apparatus 2 (Paddle)[4] | USP Apparatus 2 (Paddle)[4] | USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket) |
| Dissolution Medium | Acetate (B1210297) buffer, pH 4.5[4] | Acetate buffer, pH 4.5[4] | 0.05M Acetate buffer, pH 4.5 or other relevant media (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8)[5][6][7] |
| Volume of Medium | 900 mL[4] | 900 mL[4] | 900 mL or 1000 mL[5][8] |
| Temperature | 37 ± 0.5 °C[5] | 37 ± 0.5 °C | 37 ± 0.5 °C[5] |
| Rotation Speed | 75 rpm[4] | 75 rpm[4] | 50, 75, or 100 rpm[7][8] |
| Sampling Times | 30 minutes[4] | 45 minutes[4] | Profile: 5, 10, 15, 30, 45, 60 minutes[5][6] |
| Acceptance Criteria | NLT 80% (Q) of the labeled amount dissolved in 30 minutes.[9] | NLT 80% (Q) of the labeled amount dissolved in 45 minutes. | To be established based on formulation development and bioequivalence data. |
Experimental Protocols
Protocol 1: Dissolution Assay using UV-Vis Spectrophotometry
This protocol is suitable for routine quality control where specificity is not a major concern.
1. Materials and Reagents:
-
Sertraline Hydrochloride Reference Standard (RS)
-
Sertraline tablets
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Methanol, HPLC grade
-
Distilled or deionized water
-
0.45 µm membrane filters
2. Preparation of Dissolution Medium (Acetate Buffer, pH 4.5):
-
Dissolve 3.0 g of sodium acetate trihydrate in 1000 mL of water.[9]
-
Add 1.6 mL of glacial acetic acid.[9]
-
Adjust the pH to 4.5 with glacial acetic acid if necessary.[9]
-
Deaerate the medium before use.
3. Preparation of Standard Solution:
-
Prepare a stock solution of USP Sertraline Hydrochloride RS in methanol.
-
Further dilute the stock solution with the dissolution medium to a final concentration similar to that expected from the tablet in the dissolution vessel.
4. Dissolution Procedure:
-
Set up the USP Apparatus 2 (Paddle) and equilibrate the dissolution medium (900 mL) to 37 ± 0.5 °C.[5]
-
Place one sertraline tablet in each vessel.
-
Start the apparatus at a rotation speed of 75 rpm.[4]
-
Withdraw samples at predetermined time points (e.g., 10, 15, 20, 30, 45, 60 minutes).[6]
-
Filter the samples through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.[4]
5. UV-Vis Analysis:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance, which is approximately 274 nm.[5]
-
Calculate the percentage of sertraline dissolved at each time point.
Protocol 2: Dissolution Assay using High-Performance Liquid Chromatography (HPLC)
This protocol is recommended for method development, validation, and when higher specificity is required.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of HPLC grade solvents for the mobile phase (e.g., acetonitrile, methanol, phosphoric acid).
2. Dissolution Procedure:
-
Follow the same dissolution procedure as outlined in Protocol 1.
3. HPLC Conditions:
-
The following are typical HPLC conditions. Method validation is required.
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 mm x 25 cm, 5 µm[4] | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile, methanol, and Buffer (10:4:8)[4] | Acetonitrile:Methanol:Phosphate buffer pH 3 (20:50:30 v/v/v)[5] |
| Flow Rate | 1.5 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 210 nm[4] | 274 nm[5] |
| Injection Volume | 10 µL[4] | 20 µL[5] |
| Column Temperature | 30 °C[4] | Ambient[5] |
4. Analysis:
-
Inject the standard and filtered sample solutions into the HPLC system.
-
Calculate the percentage of sertraline dissolved based on the peak areas.
Data Presentation
Quantitative data from dissolution studies should be presented in a clear and organized manner.
Example Dissolution Profile Data:
| Time (minutes) | % Drug Dissolved (Tablet 1) | % Drug Dissolved (Tablet 2) | % Drug Dissolved (Tablet 3) | % Drug Dissolved (Tablet 4) | % Drug Dissolved (Tablet 5) | % Drug Dissolved (Tablet 6) | Mean % Dissolved | % RSD |
| 5 | 35 | 38 | 36 | 40 | 37 | 39 | 37.5 | 4.7 |
| 10 | 62 | 65 | 63 | 68 | 64 | 66 | 64.7 | 3.5 |
| 15 | 81 | 84 | 82 | 86 | 83 | 85 | 83.5 | 2.3 |
| 30 | 92 | 95 | 93 | 96 | 94 | 95 | 94.2 | 1.6 |
| 45 | 98 | 99 | 97 | 99 | 98 | 99 | 98.3 | 0.8 |
| 60 | 101 | 102 | 100 | 102 | 101 | 102 | 101.3 | 0.8 |
Visualizations
Experimental Workflow for Sertraline Dissolution Testing
Caption: Workflow for the in-vitro dissolution testing of sertraline tablets.
Decision Pathway for Method Development
Caption: Decision-making process for developing a sertraline dissolution method.
References
- 1. Development of Validated Analytical Method for In-vitro Dissolution Study of Sertraline Hydrochloride Capsules. | Semantic Scholar [semanticscholar.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. scispace.com [scispace.com]
- 9. uspnf.com [uspnf.com]
Application Notes: Sertraline Hydrochloride Formulation for In Vivo Research
Introduction Sertraline (B1200038) hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in clinical practice to treat major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2] In preclinical in vivo research, sertraline is a critical tool for investigating the role of the serotonergic system in various physiological and pathological processes. Its mechanism of action is primarily linked to the inhibition of the central nervous system's neuronal uptake of serotonin (5-hydroxytryptamine, 5-HT), which potentiates serotonergic activity.[3][4] Proper formulation and administration are paramount to ensure accurate dosing, consistent bioavailability, and reliable experimental outcomes in animal models.
Physicochemical Properties Sertraline hydrochloride is a white crystalline powder. A key challenge in its formulation is its low aqueous solubility, which necessitates the use of specific vehicles or formulation strategies to achieve desired concentrations for in vivo administration.[5] For instance, the saturation solubility of pure sertraline HCl has been reported to be approximately 2.80 mg/mL in water.[5] Various techniques, such as the formation of microemulsions, nanosuspensions, or co-crystals, have been explored to enhance its solubility and bioavailability.[5][6]
Vehicle Selection and Formulation Strategies The choice of vehicle depends on the intended route of administration, the required dose, and the duration of the study.
-
Oral Administration (Gavage): For oral gavage, aqueous suspensions are common. Suspending agents like methylcellulose (B11928114) or carboxymethylcellulose (CMC) in purified water can be used to create uniform and stable suspensions. For solution-based oral formulations, co-solvents such as polyethylene (B3416737) glycol (PEG 400), glycerol, or ethanol (B145695) may be employed.[7][8]
-
Parenteral Administration (Intraperitoneal - i.p.): Due to its limited water solubility, sertraline HCl for parenteral routes often requires a co-solvent system. A common vehicle for intraperitoneal injection is a mixture of Dimethyl Sulfoxide (DMSO) and saline or sterile water.[9] For example, a 50% DMSO in distilled water solution has been successfully used in rat studies.[9]
-
Alternative Routes: Other routes, such as transdermal and intranasal delivery, have been investigated to bypass first-pass metabolism and maintain constant plasma concentrations.[1][2][10][6][11]
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the formulation and use of sertraline hydrochloride in preclinical research.
Table 1: Solubility of Sertraline Hydrochloride in Various Vehicles
| Vehicle System | Concentration / Ratio | Reported Solubility | Reference |
|---|---|---|---|
| Water | N/A | ~2.80 mg/mL | [5] |
| 0.1N HCl | N/A | Higher than in water | [12] |
| Microemulsion (Capmul MCM / Labrasol / Transcutol P / H₂O) | 22.2% / 44.5% / 33.3% | 117 mg/mL | [10][6] |
| Nanosuspension (with PVP K 25) | 1:1 Drug-to-Polymer Ratio | 9.29 - 12.28 mg/mL | [5] |
| Co-crystal (with Benzoic Acid) | Equimolar Ratio | 14-fold increase vs. pure drug |[12] |
Table 2: Typical Dosages for In Vivo Rodent Studies
| Animal Model | Administration Route | Dosage | Research Context | Reference |
|---|---|---|---|---|
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Post-Traumatic Stress Disorder (PTSD) Model | [9] |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg, 40 mg/kg | Forced Swim Test | [13] |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Absence Epilepsy Model | [14] |
| Rat | Oral (p.o.) | 5 mg/kg | Pharmacokinetic Study | [15] |
| Rat | Oral (p.o.) | 7.14 mg/kg | Drug-drug Interaction Study |[16] |
Table 3: Pharmacokinetic Parameters of Sertraline in Wistar Rats
| Parameter | Intravenous (2 mg) | Oral (5 mg) |
|---|---|---|
| t½ (half-life) | 213 ± 48 min | N/A |
| Cmax (max. concentration) | N/A | 156 ± 76 ng/mL |
| tmax (time to max. concentration) | N/A | 63.8 ± 16.3 min |
| Cl (Clearance) | 43.1 ± 8.7 mL/min | N/A |
| Vd (Volume of distribution) | 11560 ± 1861 mL | N/A |
Data adapted from a study in male Wistar rats.[15]
Experimental Protocols
Protocol 1: Preparation of Sertraline HCl for Oral Gavage (Suspension)
This protocol describes the preparation of a 1 mg/mL suspension in 0.5% methylcellulose.
Materials:
-
Sertraline hydrochloride powder
-
0.5% (w/v) Methylcellulose solution in purified water
-
Calibrated balance
-
Spatula
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
Volumetric flask
Procedure:
-
Calculate: Determine the total volume of suspension needed and calculate the required mass of sertraline HCl (e.g., for 20 mL of a 1 mg/mL suspension, 20 mg of sertraline HCl is required).
-
Weigh: Accurately weigh the calculated amount of sertraline HCl powder.
-
Triturate: Place the powder in a mortar and triturate to a fine, uniform consistency. This helps prevent clumping.
-
Form Paste: Add a small volume (e.g., 1-2 mL) of the 0.5% methylcellulose vehicle to the powder in the mortar. Mix with the pestle to form a smooth, homogeneous paste, ensuring no dry powder remains.
-
Dilute: Gradually add more of the methylcellulose vehicle in small portions while continuously stirring and mixing to ensure the paste is fully incorporated into the liquid.
-
Final Volume: Transfer the mixture to a volumetric flask. Rinse the mortar and pestle with the remaining vehicle and add the rinsing to the flask to ensure a complete transfer of the drug. Add the 0.5% methylcellulose vehicle to reach the final desired volume (q.s.).
-
Mix: Cap the flask and mix thoroughly. Transfer to a beaker with a magnetic stir bar and stir for at least 15-20 minutes before dosing to ensure a uniform suspension. Keep the suspension stirring during the dosing procedure.
Protocol 2: Preparation of Sertraline HCl for Intraperitoneal Injection (Solution)
This protocol describes the preparation of a 5 mg/mL solution in 50% DMSO / 50% Saline.
Materials:
-
Sertraline hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile grade
-
0.9% Sodium Chloride (Saline), sterile
-
Calibrated balance
-
Sterile conical tube or beaker
-
Pipettes
-
Vortex mixer or stir plate
Procedure:
-
Calculate: Determine the required mass of sertraline HCl for your final desired concentration and volume (e.g., for 10 mL of a 5 mg/mL solution, 50 mg of sertraline HCl is needed).
-
Weigh: Accurately weigh the sertraline HCl powder and place it into a sterile conical tube.
-
Dissolve in DMSO: Add the required volume of DMSO to the tube (for a 50% DMSO solution, this would be 5 mL for a 10 mL final volume). Vortex or stir the mixture until the sertraline HCl is completely dissolved. Gentle warming in a water bath may aid dissolution but should be done cautiously.
-
Add Saline: Once the drug is fully dissolved in DMSO, slowly add the equal volume of sterile saline (5 mL for a 10 mL final volume) to the mixture while stirring. The solution may become slightly warm.
-
Final Mix: Vortex the final solution to ensure it is homogeneous.
-
Inspect: Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for this vehicle system. The solution should be clear before injection.
-
Administration: Use the solution promptly after preparation. Administer via intraperitoneal injection at the desired dose volume based on animal body weight.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and In vivo characterization of the transdermal delivery of sertraline hydrochloride Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sertraline - Wikipedia [en.wikipedia.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. CN109908354A - Sertraline hydrochloride takes orally concentrate and its preparation process - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FORMULATION DEVELOPMENT OF SERTRALINE HYDROCHLORIDE MICROEMULSION FOR INTRANASAL DELIVERY | Semantic Scholar [semanticscholar.org]
- 11. In vitro and In vivo characterization of the transdermal delivery of sertraline hydrochloride Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. THE EFFECT OF INJECTION OF SERTRALIN ON SPIKE-WAVE- DISCHARGES AND STEREOTYPIC BEHAVIOR OF GENETIC ABSENCE EPILEPSY RATS FROM STRASBOURG - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of sertraline in rat plasma by HPLC and fluorescence detection and its application to in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Sertraline Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of sertraline (B1200038) in human plasma for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders. Therapeutic drug monitoring and pharmacokinetic studies of sertraline require sensitive and reliable analytical methods for its quantification in biological matrices such as human plasma. Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte, thereby ensuring accurate and precise measurement. This document outlines three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Quantitative Data Summary
The following table summarizes the performance characteristics of different sample preparation methods for sertraline analysis in human plasma, as reported in various studies.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Recovery | 85.3% - 90.2%[1] | 84.9% - 107.7% (for N-desmethylsertraline)[2] | 88.0% - 90.0%[3][4] |
| Linearity Range | 1.0 - 100.0 ng/mL[1] | 1.00 - 500.0 µg/L[2] | 0.1 - 50 ng/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 1.00 µg/L[2] | 0.1 ng/mL[3][4] |
| Matrix Effect | 95.8% - 101.1%[1] | Not explicitly stated for sertraline | Not explicitly stated for sertraline |
| Internal Standard (IS) Example | Midazolam[1] | Protriptyline[2] | Telmisartan[3][4] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated UPLC-MS/MS method for the determination of sertraline in human plasma.[1]
Materials:
-
Human plasma samples
-
Sertraline reference standard
-
Internal Standard (IS) solution (e.g., Midazolam, 1000 ng/mL)
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Mobile phase for LC-MS/MS
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
10 mL test tubes
Procedure:
-
Thaw plasma samples to room temperature and vortex thoroughly.
-
Pipette 500 µL of the plasma sample into a 10 mL test tube.
-
Add 50 µL of the internal standard solution (1000 ng/mL) to the plasma sample.
-
Add 500 µL of 0.1 M sodium hydroxide solution to the tube.
-
Add 5.0 mL of ethyl acetate to the tube.
-
Vortex the mixture thoroughly for 2 minutes to ensure complete extraction.
-
Centrifuge the sample at an appropriate speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the organic solvent to dryness at 50°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 150 µL of the mobile phase.
-
Centrifuge the reconstituted sample at 13,000 × g for 5 minutes.
-
Collect the clear supernatant and inject 5 µL into the UPLC-MS/MS system for analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol describes a general procedure for the extraction of sertraline and its metabolite from serum using nonpolar extraction cartridges.[2]
Materials:
-
Human plasma/serum samples
-
Sertraline reference standard
-
Internal Standard (IS) solution (e.g., Protriptyline)
-
SPE cartridges (e.g., Agilent Bond Elut C2)
-
Methanol (for conditioning and elution)
-
Deionized water (for washing)
-
Elution solvent (e.g., a mixture of organic solvent and a weak base)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Mix the plasma/serum sample (e.g., 1 mL) with the internal standard and any necessary buffers. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water or a weak organic solvent to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elution: Elute sertraline and the internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol
This protocol is a rapid and simple method for the quantitation of sertraline in human plasma.[3][4]
Materials:
-
Human plasma samples
-
Sertraline reference standard
-
Internal Standard (IS) solution (e.g., Telmisartan)
-
Acetonitrile (B52724) (precipitating agent)
-
Vortex mixer
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add a sufficient volume of cold acetonitrile (e.g., 200-300 µL) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for about 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.
Visualizations
Caption: Experimental workflow for sertraline sample preparation in human plasma.
Conclusion
The choice of sample preparation method for sertraline analysis in human plasma depends on the specific requirements of the assay, such as the desired sensitivity, sample throughput, and available instrumentation. Liquid-liquid extraction and solid-phase extraction generally provide cleaner extracts and higher recovery, making them suitable for methods requiring low limits of quantification. Protein precipitation is a simpler and faster technique, ideal for high-throughput screening and when a very low LLOQ is not necessary. All three methods, when properly validated, can yield accurate and reliable results for the determination of sertraline in human plasma.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of an improved method for the quantitation of sertraline in human plasma using LC-MS-MS and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sertraline in Forced Swim Test and Tail Suspension Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI), in two commonly used preclinical models of antidepressant activity: the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are instrumental in screening potential antidepressant compounds and investigating the neurobiological mechanisms underlying depression and its treatment.
Introduction
Sertraline primarily acts by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane.[1][2] This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1][2] Over time, this is thought to contribute to a downregulation of presynaptic 5-HT1A autoreceptors and a delayed increase in the expression of brain-derived neurotrophic factor (BDNF), which may play a role in reducing negative affective states.[3] In the FST and TST, sertraline is expected to decrease immobility time, reflecting an antidepressant-like effect.[4][5] The FST in rats can even help differentiate between SSRIs and tricyclic antidepressants based on their differential effects on swimming and climbing behaviors.[4]
Data Presentation: Efficacy of Sertraline in FST and TST
The following tables summarize the quantitative effects of sertraline on immobility time in rodents in the Forced Swim Test and Tail Suspension Test, as reported in various studies.
Table 1: Effect of Sertraline on Immobility Time in the Forced Swim Test (FST)
| Animal Model | Sertraline Dose (mg/kg) | Treatment Duration | Route of Administration | % Decrease in Immobility (Compared to Control) | Reference |
| Male Rats | 10 | Subchronic (3 injections between sessions) | Intraperitoneal (i.p.) | Significant decrease | [5] |
| Male Rats | 40 | Subchronic (3 injections between sessions) | Intraperitoneal (i.p.) | Significant decrease | [5] |
| BALB/cJ Mice | Not Specified | Acute | Intraperitoneal (i.p.) | Significant decrease | [4] |
| Female Rats | 10 | Subchronic (24-hr) & Chronic (2-week) | Not Specified | Increased swimming behavior | [6] |
| 4-week-old Male Mice | 8 | Not Specified | Not Specified | Active | [7] |
| 40-week-old Male Mice | 8 | Not Specified | Not Specified | Active | [7] |
Table 2: Effect of Sertraline on Immobility Time in the Tail Suspension Test (TST)
| Animal Model | Sertraline Dose (mg/kg) | Treatment Duration | Route of Administration | Immobility Duration (seconds) ± SEM | Reference |
| Mice | 5 (with Furosemide 100) | Acute (Day 1) | Not Specified | 79.39 ± 4.50 | [8] |
| Mice | 5 (with Furosemide 100) | Subchronic (Day 15) | Not Specified | 77.80 ± 1.31 | [8] |
| Mice | 5 (with Furosemide 100) | Chronic (Day 31) | Not Specified | 61.01 ± 0.88 | [8] |
| Mice | 5 (with Bumetanide 75) | Acute (Day 1) | Not Specified | 100.70 ± 3.36 | [8] |
| Mice | 5 (with Bumetanide 75) | Subchronic (Day 15) | Not Specified | 86.42 ± 5.27 | [8] |
| Mice | 5 (with Bumetanide 75) | Chronic (Day 31) | Not Specified | 80.39 ± 0.90 | [8] |
| Rats | 10 | Not Specified | Oral | Significant decrease | [9] |
| Rats | 20 | Not Specified | Oral | Significant decrease | [9] |
Note: The control group in the TST study had an immobility duration of 211.72 ± 4.39 seconds. The study primarily investigated the potentiation of sertraline's effects by other compounds.
Experimental Protocols
Forced Swim Test (FST) Protocol
The Forced Swim Test is a widely used behavioral paradigm to assess antidepressant efficacy. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually cease active escape attempts and adopt an immobile posture. Antidepressant treatment is expected to prolong the duration of active behaviors (swimming, climbing) and reduce the time spent immobile.
Materials:
-
Plexiglas cylinder (e.g., 21 cm diameter x 46 cm height for rats; smaller for mice).
-
Water (24-30°C).[10]
-
Video recording system.
-
Stopwatch.
-
Dry, warm holding cage with absorbent towels.[10]
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1-2 hours before the experiment.
-
Pre-test Session (for a two-day protocol): On day 1, place each animal individually into the cylinder filled with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 30-40 cm for rats).[10][11] The session typically lasts for 15 minutes. This initial exposure is a stressor that induces a state of behavioral despair.[12]
-
Drug Administration: Administer sertraline or vehicle according to the experimental design (e.g., acute, subchronic, or chronic). For subchronic studies, injections may be given between the pre-test and test sessions.[5]
-
Test Session: 24 hours after the pre-test, place the animal back into the swim cylinder for a 5-minute session.[11][12] Some protocols may use a single 5-minute session without a pre-test.[11]
-
Recording and Scoring: Record the entire session using a video camera positioned above the cylinder. A time-sampling method is often employed, where the predominant behavior in each 5-second interval is scored.[11] The behaviors are categorized as:
-
Post-test Care: After the session, remove the animal from the water, gently dry it with a towel, and place it in a warm, dry cage to recover.[10]
-
Data Analysis: The primary endpoint is the duration of immobility. For more detailed analysis, the durations of swimming and climbing can also be quantified. Statistical analysis is then performed to compare the different treatment groups.
Tail Suspension Test (TST) Protocol
The Tail Suspension Test is another widely used model for screening antidepressant drugs, particularly in mice. The test is based on the observation that when a mouse is suspended by its tail, it will struggle for a period before becoming immobile. This immobility is interpreted as a state of behavioral despair.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice).
-
Adhesive tape strong enough to support the mouse's weight.
-
Video recording system.
-
Stopwatch.
-
Optional: A "climbstopper" (a small cylinder to prevent the mouse from climbing its tail).[13]
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the test.[14]
-
Preparation: Cut a piece of adhesive tape (e.g., 17 cm).[14] Securely wrap the tape around the mouse's tail, approximately 1-2 cm from the tip.[15]
-
Suspension: Suspend the mouse by its tail from the horizontal bar. The mouse should be positioned so that it cannot reach any surfaces.[15]
-
Test Duration: The test typically lasts for 6 minutes.[15][16]
-
Recording and Scoring: Record the entire session with a video camera. The primary measure is the total time the mouse remains immobile.[15] Immobility is defined as the absence of any movement other than minor oscillations. The initial 2 minutes are often considered an adaptation period, with scoring of immobility occurring during the final 4 minutes.[15]
-
Post-test Care: At the end of the session, carefully remove the mouse from the suspension apparatus and gently remove the tape from its tail. Return the mouse to its home cage.[14]
-
Data Analysis: The total duration of immobility is the main dependent variable. Statistical comparisons are made between the sertraline-treated groups and the vehicle-treated control group.
Visualizations
Signaling Pathway of Sertraline's Antidepressant Action
Caption: Mechanism of action of sertraline leading to its antidepressant effects.
Experimental Workflow for Forced Swim Test (FST)
Caption: Standard two-day experimental workflow for the Forced Swim Test.
Experimental Workflow for Tail Suspension Test (TST)
Caption: Standard experimental workflow for the Tail Suspension Test.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tanzj.net [tanzj.net]
- 3. Sertraline - Wikipedia [en.wikipedia.org]
- 4. psychogenics.com [psychogenics.com]
- 5. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced swim test behavior in postpartum rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interesjournals.org [interesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Forced Swimming Test [bio-protocol.org]
- 12. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust gas chromatography (GC) method for the separation and quantification of sertraline (B1200038) and its related impurities. The described protocol is based on the European Pharmacopoeia (EP) monograph for sertraline hydrochloride and is suitable for routine quality control and impurity profiling in drug substance and finished product. This document provides comprehensive experimental parameters, data on known impurities, and a clear workflow to ensure accurate and reproducible results.
Introduction
Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depressive disorders and anxiety. During the synthesis and storage of sertraline hydrochloride, various related substances and potential degradation products can arise. The rigorous control of these impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Gas chromatography with flame ionization detection (GC-FID) is a powerful and widely used technique for the analysis of volatile and semi-volatile impurities in active pharmaceutical ingredients (APIs). This note provides a detailed GC method for the determination of sertraline related impurities.
Experimental Protocol
This method is based on the European Pharmacopoeia 7.0 monograph for Sertraline Hydrochloride.
Instrumentation and Materials
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: 30 m x 0.53 mm ID, 1.00 µm film thickness, coated with a polymethylphenylsiloxane stationary phase (e.g., InertCap 17 or equivalent).[1]
-
Carrier Gas: Helium at a constant pressure of 75 kPa.[1]
-
Data Acquisition System: Chromatographic software for data collection and analysis.
-
Reagents: Methylene (B1212753) chloride (GC grade), Sertraline Hydrochloride CRS, and reference standards for known impurities.
Chromatographic Conditions
The following table summarizes the optimized GC parameters for the analysis of sertraline and its related impurities.
| Parameter | Value |
| Column | 30 m x 0.53 mm ID, 1.00 µm polymethylphenylsiloxane |
| Oven Temperature Program | Initial: 200°C (hold for 1 min) Ramp: 2°C/min to 260°C Final Hold: 260°C (hold for 7 min) |
| Injector | Split mode, 250°C |
| Split Flow | 90 mL/min |
| Detector (FID) | 280°C |
| Injection Volume | 1 µL[2] |
| Carrier Gas | Helium |
| Flow Rate | Maintained at a constant pressure of 75 kPa |
Sample and Standard Preparation
-
Test Solution: Dissolve 50.0 mg of the sertraline hydrochloride substance to be examined in methylene chloride and dilute to 10.0 mL with the same solvent.
-
Reference Solution (a): Dissolve 50.0 mg of Sertraline Hydrochloride CRS in methylene chloride and dilute to 10.0 mL with the same solvent.
-
Reference Solution (b): Dilute 1.0 mL of the Test Solution to 100.0 mL with methylene chloride. Dilute 1.0 mL of this solution to 10.0 mL with methylene chloride (corresponding to 0.1% impurity).
-
System Suitability Solution: A solution containing sertraline and known impurities (e.g., Impurities A, B, C, and F) at appropriate concentrations to verify the resolution and performance of the chromatographic system.
Data Presentation
The following table lists the known impurities of sertraline as specified in the European Pharmacopoeia, along with their relative retention times (RRT) with respect to sertraline. The retention time of sertraline is approximately 24 minutes under the specified conditions.[2]
| Impurity | Name | Relative Retention Time (RRT) |
| Sertraline | (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 1.00 |
| Impurity A | (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine[3] | ~ 1.05[2] |
| Impurity B | (1RS,4RS)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine[4] | ~ 0.5[2] |
| Impurity C | (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine[5] | ~ 0.7[2] |
| Impurity D | (1RS,4RS)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | ~ 0.7[2] |
| Impurity F | (4R)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one[6] | ~ 1.1[2] |
| Impurity G | (1R,4R)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine[7] | - |
Other identified process impurities that may be monitored include:
| Impurity | Name | Relative Retention Time (RRT) |
| Process Impurity 1 | 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene[8] | ~ 0.65[8] |
| Process Impurity 2 | 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene[8] | ~ 0.69[8] |
System Suitability
The system suitability must be verified before sample analysis. The resolution between the peaks of interest should be adequate to ensure accurate quantification. For the European Pharmacopoeia method, a resolution of a minimum of 1.5 between the peaks due to sertraline and impurity G is required in the chromatogram obtained with the reference solution.[2] The signal-to-noise ratio for the principal peak in the chromatogram of Reference Solution (b) should be at least 10.
Experimental Workflow
Caption: Workflow for GC analysis of sertraline impurities.
Conclusion
The gas chromatography method detailed in this application note is a reliable and robust procedure for the determination of related impurities in sertraline hydrochloride. Adherence to the specified experimental protocol and system suitability criteria will ensure the generation of accurate and reproducible data, which is essential for the quality control of sertraline in a pharmaceutical setting. This method is a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of sertraline and its impurities.
References
- 1. gcms.cz [gcms.cz]
- 2. drugfuture.com [drugfuture.com]
- 3. Sertraline, trans-(A+-)- | C17H17Cl2N | CID 9882979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sertraline EP Impurity B | 52758-05-1 | SynZeal [synzeal.com]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. pharmaceresearch.com [pharmaceresearch.com]
- 7. pharmaceresearch.com [pharmaceresearch.com]
- 8. wjpsonline.com [wjpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Sertraline Hydrochloride in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sertraline (B1200038) Hydrochloride. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving Sertraline Hydrochloride for in vitro experiments?
A1: Sertraline Hydrochloride is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For most in vitro cell-based assays, preparing a concentrated stock solution in DMSO is the recommended starting point.[1][2] It is sparingly soluble in aqueous buffers alone.[1]
Q2: I'm observing precipitation when I dilute my Sertraline Hydrochloride DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue due to the low aqueous solubility of Sertraline Hydrochloride. To mitigate this, first, dissolve the compound in DMSO to create a stock solution. Then, dilute this stock solution with your aqueous buffer of choice (e.g., PBS, pH 7.2).[1] A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to yield a solubility of approximately 0.5 mg/mL.[1] It is also advisable not to store the aqueous solution for more than one day to avoid precipitation.[1]
Q3: How does pH affect the solubility of Sertraline Hydrochloride?
A3: The solubility of Sertraline Hydrochloride is pH-dependent.[3] Generally, its solubility is higher in acidic to slightly acidic conditions and decreases in neutral to alkaline environments. For instance, the solubility is higher at pH 4.2 to 6.3 compared to pH 7.2.[3] For dissolution studies, an acetate (B1210297) buffer at pH 4.5 is often used.[4][5]
Q4: Can I use excipients to improve the solubility of Sertraline Hydrochloride?
A4: Yes, various excipients can enhance the solubility of Sertraline Hydrochloride. Techniques such as creating solid dispersions with polymers like PVP K-30 or β-cyclodextrin have been shown to significantly increase the dissolution rate.[6][7] Another approach is the use of liquid-solid compacts with non-volatile solvents like PEG 400 and Tween 80.[8][9] Organic acids such as malic acid, citric acid, and tartaric acid have also been demonstrated to improve its solubility.[10]
Q5: What are the primary molecular targets of Sertraline in vitro?
A5: The primary target of Sertraline is the serotonin (B10506) transporter (SERT), where it acts as a selective serotonin reuptake inhibitor (SSRI) with a Ki of 13 nM and an IC50 value of 70 nM.[1][11] It is selective for SERT over the norepinephrine (B1679862) and dopamine (B1211576) transporters.[1] Other reported activities include the inhibition of acid sphingomyelinase and modulation of the AMPK-mTOR signaling pathway.[1][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution | The concentration of Sertraline Hydrochloride exceeds its solubility limit in the chosen solvent. | Ensure you are not exceeding the known solubility limits (see table below). Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Cloudiness or precipitation upon dilution in media | The final concentration of Sertraline Hydrochloride in the aqueous media is too high. The percentage of organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility. | Perform serial dilutions. First, dissolve Sertraline HCl in 100% DMSO, then dilute with the aqueous buffer.[1] Keep the final DMSO concentration in your assay as high as tolerable for your cells (typically ≤ 0.5%). |
| Inconsistent assay results | Degradation of Sertraline Hydrochloride in the aqueous solution. Incomplete dissolution of the compound. | Prepare fresh aqueous solutions of Sertraline Hydrochloride for each experiment and do not store them for more than a day.[1] Ensure the stock solution is fully dissolved before further dilution. |
| Low drug activity observed | Poor bioavailability in the in vitro system due to low solubility. | Consider using solubility-enhancing techniques such as co-solvents or excipients if your experimental design allows.[6][8][10] Ensure the pH of your assay medium is favorable for Sertraline solubility.[3] |
Data Presentation
Table 1: Solubility of Sertraline Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~16 mg/mL, >20 mg/mL, 50 mg/mL, 69 mg/mL | [1][2][11][13] |
| Ethanol | ~5 mg/mL, 15 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~16 mg/mL | [1] |
| Water | Slightly soluble, sparingly soluble | [14] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Methanol | Soluble | [15] |
Table 2: pH-Dependent Aqueous Solubility of Sertraline Hydrochloride
| pH | Solubility (mg/mL) | Reference |
| 1.0 | 0.89 | [3] |
| 2.0 | 2.98 | [3] |
| 2.9 | 3.88 | [3] |
| 4.2 | 4.07 | [3] |
| 4.5 | 0.041 | [5] |
| 6.0 | 4.46 | [3] |
| 6.2 | 4.93 | [3] |
| 6.3 | 4.93 | [3] |
| 6.5 | 3.32 | [3] |
| 7.2 | 0.72 | [3] |
Experimental Protocols
Protocol for Preparation of Sertraline Hydrochloride Stock and Working Solutions for In Vitro Assays
-
Materials:
-
Sertraline Hydrochloride powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
-
Preparation of Concentrated Stock Solution (e.g., 10 mM):
-
Calculate the required mass of Sertraline Hydrochloride for your desired stock concentration and volume. The molecular weight of Sertraline Hydrochloride is 342.69 g/mol .
-
Weigh the Sertraline Hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex or gently warm the solution until the Sertraline Hydrochloride is completely dissolved. Visually inspect for any undissolved particles.
-
This concentrated stock solution can be stored at -20°C for several months.[1]
-
-
Preparation of Working Solutions:
-
Thaw the concentrated stock solution at room temperature.
-
For maximum solubility in aqueous buffers, it is recommended to first dissolve Sertraline Hydrochloride in DMSO and then dilute it with the aqueous buffer of choice.[1]
-
Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the final desired concentration for your assay.
-
It is crucial to prepare these aqueous working solutions fresh for each experiment and avoid storing them for more than a day to prevent precipitation.[1]
-
Mandatory Visualization
Caption: Sertraline's mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. bepls.com [bepls.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility enhancement of sertraline: compacts vs. solid dispersions. [wisdomlib.org]
- 9. SOLUBILITY ENHANCEMENT OF SERTRALINE HYDROCHLORIDE-FORMULATION & COMPARATIVE EVALUATION OF LIQUID SOLID COMPACTS WITH SOLID DISPERSIONS | Semantic Scholar [semanticscholar.org]
- 10. WO1999001120A1 - Solubilized sertraline compositions - Google Patents [patents.google.com]
- 11. abmole.com [abmole.com]
- 12. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sertraline = 98 HPLC 79559-97-0 [sigmaaldrich.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. allmpus.com [allmpus.com]
Technical Support Center: Optimizing Oral Bioavailability of Sertraline in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the oral bioavailability of sertraline (B1200038) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of sertraline?
Sertraline hydrochloride is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2][3][4] Its oral bioavailability is approximately 44% in humans, limited by its poor solubility and extensive first-pass metabolism in the liver.[5][6][7] Key challenges include:
-
Poor Water Solubility: Sertraline is practically insoluble in water, which limits its dissolution rate in the gastrointestinal tract, a prerequisite for absorption.[5][8]
-
First-Pass Metabolism: After absorption, sertraline undergoes significant metabolism in the liver, primarily through N-demethylation by cytochrome P450 enzymes (CYP2B6, CYP2C19, and CYP3A4), which reduces the amount of active drug reaching systemic circulation.[9][10][11]
-
P-glycoprotein (P-gp) Efflux: Sertraline is a substrate for the P-gp efflux transporter, which can pump the drug out of intestinal cells and back into the gut lumen, further limiting its absorption.[12][13][14]
Q2: What are the common formulation strategies to enhance the oral bioavailability of sertraline in preclinical studies?
Several advanced formulation strategies have been investigated to overcome the challenges of sertraline's oral delivery. These include:
-
Nanosuspensions: Reducing the particle size of sertraline to the nanometer range increases the surface area for dissolution, leading to a higher dissolution rate and improved bioavailability.[1][15]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form nanoemulsions in the gastrointestinal fluid, enhancing the solubility and absorption of lipophilic drugs like sertraline.[2][3][4][5][6][7][16]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and potentially enhancing its absorption via lymphatic pathways, thereby bypassing first-pass metabolism.[17][18]
-
Solid Dispersions: Dispersing sertraline in a water-soluble carrier can improve its wettability and dissolution rate.[15][19]
-
Crystal Modification: Altering the crystalline structure of sertraline can enhance its solubility and dissolution properties.[8]
Q3: Which preclinical animal models are typically used for evaluating the oral bioavailability of sertraline formulations?
Rats (specifically Wistar or Sprague-Dawley strains) and rabbits are the most commonly reported preclinical models for pharmacokinetic studies of sertraline formulations.[1][3][4][5][20][17]
Troubleshooting Guides
Problem 1: Low in vitro dissolution rate of the developed sertraline formulation.
| Possible Cause | Troubleshooting Step |
| Inadequate particle size reduction. | Further optimize the formulation process (e.g., increase homogenization time/pressure for nanosuspensions, optimize sonication parameters).[17] Characterize particle size and distribution to confirm it is within the desired range. |
| Poor wettability of the drug. | Incorporate a suitable wetting agent or surfactant into the formulation. Consider formulating as a solid dispersion with a hydrophilic carrier.[19] |
| Drug recrystallization during storage. | Evaluate the physical stability of the formulation over time using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to check for changes in crystallinity.[3][17] Consider adding a crystallization inhibitor. |
| Inappropriate dissolution medium. | Ensure the dissolution medium and conditions (e.g., pH, agitation speed) are relevant to the physiological conditions of the gastrointestinal tract. For some formulations, the addition of surfactants to the medium may be necessary.[15] |
Problem 2: High variability in plasma concentrations in animal studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing. | Ensure accurate and consistent oral gavage technique. For formulations like nanosuspensions, ensure adequate redispersion before each administration. |
| Food effect. | Standardize the feeding schedule of the animals. Sertraline absorption can be affected by food.[12][21] Conduct studies in both fasted and fed states to assess the food effect on your formulation. |
| Genetic variability in metabolic enzymes. | Be aware of potential inter-animal variability in CYP450 enzyme expression, which can affect sertraline metabolism.[12][13] Use a sufficient number of animals per group to ensure statistical power. |
| Issues with the analytical method. | Validate the analytical method for quantifying sertraline in plasma for linearity, accuracy, precision, and sensitivity. Ensure proper sample handling and storage to prevent degradation. |
Problem 3: No significant improvement in oral bioavailability compared to the control (pure drug).
| Possible Cause | Troubleshooting Step |
| Formulation does not adequately address the primary absorption barrier. | If solubility is the main issue, focus on particle size reduction or solubilization techniques. If first-pass metabolism is the primary barrier, consider formulations that promote lymphatic uptake (e.g., SLNs).[17][18] |
| P-glycoprotein efflux is a major limiting factor. | Consider co-administration with a P-gp inhibitor in your preclinical model to investigate the impact of this transporter on your formulation's performance. Note that sertraline itself can inhibit P-gp.[12][14][22] |
| Inappropriate formulation composition. | Systematically optimize the components of your formulation (e.g., type and concentration of oil, surfactant, and co-surfactant in SNEDDS).[2][3][6] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Sertraline Formulations in Preclinical Models.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Sertraline Suspension | Rats | - | ~250 | ~2500 | 100 | [3][4] |
| SNEDDS Tablet | Wistar Rats | - | ~1000 | ~12500 | 386 | [3][4] |
| Sertraline Suspension | Rats | - | - | - | 100 | [5] |
| Liquid SNEDDS | Rats | - | - | ~6-fold increase vs. suspension | - | [5] |
| Solid SNEDDS | Rats | - | - | ~5-fold increase vs. suspension | - | [5] |
| Pure Sertraline | Rats | - | - | - | 100 | [17] |
| Sertraline-loaded SLN | Sprague-Dawley Rats | - | ~10-fold increase vs. pure drug | ~6-fold increase vs. pure drug | - | [17] |
| Pure Sertraline | Rats | - | - | - | 100 | [23] |
| Sertraline-loaded Bilosomes | Rats | - | - | - | 222 | [23] |
| Marketed Tablet (Lustral®) | Healthy Humans | - | - | - | 100 | [6] |
| Solid SNEDDS (F6) | Healthy Humans | - | Higher than Lustral® | Higher than Lustral® | - | [6] |
Detailed Experimental Protocols
1. Preparation of Sertraline Nanosuspension by Nanoprecipitation
This protocol is based on the methodology described by Pawar et al.[1][20]
-
Materials: Sertraline HCl, Polymer (e.g., PVP K 25), Surfactant (e.g., Poloxamer 188), Organic Solvent (e.g., Ethanol), Purified Water.
-
Procedure:
-
Dissolve the surfactant in a defined volume of water to prepare "mixture 1".
-
Maintain "mixture 1" on a magnetic stirrer for uniform mixing.
-
Dissolve sertraline HCl and the polymer in a suitable volume of the organic solvent.
-
Slowly add the drug-polymer solution dropwise into "mixture 1" while continuously stirring.
-
Continue stirring until the organic solvent has completely evaporated.
-
After 15 minutes, place the resulting solution in an ultrasonicator for 1 hour to form the nanosuspension.
-
Preserve the nanosuspension for further characterization and in vivo studies.
-
2. In Vivo Oral Bioavailability Study in Rats
This is a general protocol synthesized from several studies.[1][5]
-
Animals: Wistar or Sprague-Dawley rats, fasted overnight before the experiment with free access to water.
-
Dosing:
-
Divide the animals into groups (e.g., control group receiving pure sertraline suspension, test group receiving the novel formulation).
-
Administer the formulations orally using an oral feeding sonde at a predetermined dose. The formulation should be suspended or dissolved in a suitable vehicle (e.g., 2% w/v gum acacia solution).
-
-
Blood Sampling:
-
Anesthetize the rats (e.g., using ether) at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Withdraw blood samples (approximately 1-1.5 mL) from the ear vein or another suitable site.
-
Collect the blood in microcentrifuge tubes containing an anticoagulant (e.g., EDTA).
-
Mix the blood with the anticoagulant properly.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 4,000 rpm for 20 minutes to separate the plasma.
-
Collect the supernatant (plasma) and store it at -20°C or lower until analysis.
-
-
Drug Analysis:
-
Quantify the concentration of sertraline in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.
-
Determine the relative bioavailability of the test formulation compared to the control.
-
Visualizations
Caption: Experimental workflow for developing and evaluating novel sertraline formulations.
Caption: Relationship between sertraline's bioavailability issues and formulation solutions.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. Formulation and Evaluation of Self-Nanoemulsifying Drug Delivery System Derived Tablet Containing Sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Evaluation of Self-Nanoemulsifying Drug Delivery System Derived Tablet Containing Sertraline [ouci.dntb.gov.ua]
- 4. Formulation and Evaluation of Self-Nanoemulsifying Drug Delivery System Derived Tablet Containing Sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pharmascigroup.us [pharmascigroup.us]
- 7. Formulation and Characterization of Self-Microemulsifying Drug Delivery System (SMEDDS) of Sertraline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Optimization of Sertraline Hydrochloride Tablets with Improved Dissolution Through Crystal Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sertraline - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sertraline and Its Metabolite Desmethylsertraline, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benthamscience.com [benthamscience.com]
- 18. Advances in Nano-Enabled Platforms for the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solubility enhancement of sertraline: compacts vs. solid dispersions. [wisdomlib.org]
- 20. Oral Bioavailability Enhancement of Sertraline Hydrochloride by Nanoprecipitation and Solvent Diffusion Techniques for Stable Nanosuspension [wisdomlib.org]
- 21. pdf.hres.ca [pdf.hres.ca]
- 22. Effects of Sertraline and Fluoxetine on P-Glycoprotein at Barrier Sites: In Vivo and In Vitro Approaches | PLOS One [journals.plos.org]
- 23. Development of a Novel Bilosomal System for Improved Oral Bioavailability of Sertraline Hydrochloride: Formulation Design, In Vitro Characterization, and Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Methods for Sertraline
This technical support center provides troubleshooting guidance and answers frequently asked questions for researchers, scientists, and drug development professionals developing stability-indicating HPLC methods for Sertraline (B1200038).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Sertraline using HPLC.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. - Interactions between the analyte and active sites on the stationary phase.[1] | - Adjust the mobile phase pH. Sertraline has a pKa of 9.47; ensure the pH is appropriate for the column and analyte.[2] - Use a new column or flush the existing column with a strong solvent.[1] - Reduce the sample concentration or injection volume. - Use a mobile phase additive like triethylamine (B128534) or a highly deactivated column. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.[1] - Temperature variations. - Column equilibration issues.[1] | - Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles.[3][4] - Use a column oven to maintain a consistent temperature.[5] - Ensure the column is adequately equilibrated with the mobile phase before analysis.[1] |
| Poor Resolution Between Sertraline and Degradation Products | - Suboptimal mobile phase composition. - Inappropriate column chemistry. | - Optimize the mobile phase by varying the organic-to-aqueous ratio or trying different organic solvents (e.g., acetonitrile (B52724) vs. methanol).[5] - Experiment with different column stationary phases (e.g., C8, C18) or columns with different particle sizes.[6][7] |
| Baseline Noise or Drift | - Contaminated mobile phase or column. - Detector issues (e.g., lamp aging). - Air bubbles in the system.[1] | - Use fresh, high-purity solvents and filter the mobile phase. - Flush the column with a strong solvent.[1] - Check the detector lamp and replace if necessary. - Degas the mobile phase and purge the system to remove air bubbles.[1] |
| Loss of Signal/Sensitivity | - Sample degradation in the autosampler. - Incorrect detector wavelength. - Low sample concentration. | - Ensure the sample diluent is appropriate and that samples are stored at a suitable temperature. - Verify the detector wavelength. Wavelengths between 215 nm and 274 nm have been successfully used for Sertraline analysis.[6][7] - Check the sample preparation procedure and ensure the concentration is within the linear range of the method.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing a stability-indicating HPLC method for Sertraline?
A1: A good starting point for a reversed-phase HPLC method for Sertraline would be a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and a phosphate (B84403) or acetate (B1210297) buffer at a slightly acidic pH (e.g., pH 3-4.5).[6][7][8] Detection is typically performed using a UV detector at a wavelength in the range of 215-274 nm.[6][7]
Q2: How should forced degradation studies for Sertraline be performed?
A2: Forced degradation studies for Sertraline should be conducted according to ICH Q1A (R2) guidelines, exposing the drug to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.[9] Studies have shown that Sertraline is susceptible to degradation under oxidative and photolytic conditions, while it is relatively stable under hydrolytic and thermal stress.[9]
Q3: What are the common degradation products of Sertraline?
A3: Under oxidative and photolytic stress, Sertraline can degrade into several products.[9] One of the major degradation pathways involves demethylation, dehydrogenation, and hydrolysis, leading to the formation of Sertraline ketone.[10]
Q4: What are the key validation parameters for a stability-indicating HPLC method?
A4: According to ICH Q2 (R1) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[11][12]
Q5: How can I ensure my method is "stability-indicating"?
A5: A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients without any interference. This is typically demonstrated during method validation by showing baseline resolution between the API peak and the peaks of all potential degradation products and impurities.
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines the conditions for inducing degradation of Sertraline to test the stability-indicating nature of an HPLC method.
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | Dissolve Sertraline in a minimal amount of methanol and dilute with 5.0 M hydrochloric acid. Heat in a boiling water bath for three hours.[13] |
| Base Hydrolysis | Dissolve Sertraline in a minimal amount of methanol and dilute with 5.0 M sodium hydroxide. Heat in a boiling water bath for three hours.[13] |
| Oxidative Degradation | Dissolve Sertraline in methanol and add 1% (v/v) hydrogen peroxide. Heat at a controlled temperature.[13] |
| Photolytic Degradation | Expose a solution of Sertraline in methanol to UV light.[13] |
| Thermal Degradation | Expose solid Sertraline to dry heat in an oven. |
Note: The exact concentrations, temperatures, and durations may need to be optimized to achieve a target degradation of 5-20%.
HPLC Method Validation Parameters
The following table summarizes typical acceptance criteria for the validation of a stability-indicating HPLC method for Sertraline.
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the Sertraline peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over a specified concentration range (e.g., 10–200 μg/ml).[5] |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%.[5] |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.[5] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5 °C).[5] |
Visualizations
Caption: A typical workflow for developing and validating a stability-indicating HPLC method.
Caption: A logical flow diagram for troubleshooting common HPLC issues.
References
- 1. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 2. Development, optimization and validation of a stability indicating HPLC method for sertraline hydrochloride [iris.unimore.it]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
- 7. bepls.com [bepls.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-p… [ouci.dntb.gov.ua]
- 12. rjptonline.org [rjptonline.org]
- 13. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sertraline Analysis in Biological Matrices
Welcome to the technical support center for the analysis of sertraline (B1200038) in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common problems encountered during the quantitative analysis of sertraline and its primary metabolite, N-desmethylsertraline, in biological samples.
Q1: Why am I observing low recovery of sertraline during sample extraction?
A1: Low recovery of sertraline can be attributed to several factors related to the extraction procedure. Sertraline's properties—being a basic and somewhat lipophilic compound—dictate the optimal extraction conditions. Incomplete extraction is a common reason for low recovery rates.[1]
-
Incorrect pH: Sertraline extraction is highly pH-dependent. For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the sample pH must be adjusted to an alkaline state (typically pH 8-10.6) to ensure that sertraline is in its neutral, more organic-soluble form.[2][3]
-
Inappropriate Solvent Choice (LLE): The polarity of the extraction solvent is crucial. For LLE, solvents like methyl tert-butyl ether, hexane, or mixtures such as heptane/isoamyl alcohol are effective.[3][4] If the solvent is too polar, it may not efficiently extract the moderately lipophilic sertraline from the aqueous matrix. If it's too non-polar, it might not be effective either, especially if the sample matrix has been treated with an organic solvent for protein precipitation.
-
Insufficient Solvent-to-Sample Ratio: A low volume of extraction solvent may not be sufficient to partition the analyte effectively from the sample. Increasing the solvent-to-sample ratio can improve extraction efficiency.[1]
-
Suboptimal SPE Sorbent/Protocol: For SPE, the choice of sorbent is critical. Reversed-phase (e.g., C8 or C18) or mixed-mode cation exchange sorbents are commonly used.[5][6] Incomplete conditioning of the SPE cartridge, incorrect pH during sample loading, or use of an inappropriate elution solvent can all lead to poor recovery.
-
Analyte Degradation: Sertraline can be susceptible to degradation under certain conditions, such as exposure to strong acids, oxidizing agents, or high temperatures.[1][7] Ensure that sample processing conditions are mild.
Q2: I'm seeing a significant matrix effect (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples, caused by co-eluting endogenous components that interfere with the ionization of the analyte.[8]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances.
-
Switch from Protein Precipitation (PPT) to LLE or SPE: PPT is a simple but "dirtier" method. LLE or SPE provides more thorough cleanup.[5][9] A study using magnetic solid-phase extraction with C18-functionalized nanoparticles reported no significant matrix effects in plasma or urine.[10]
-
Optimize LLE/SPE: For LLE, a back-extraction step can be added for further purification. For SPE, ensure the wash steps are optimized to remove interferences without eluting the analyte.
-
-
Enhance Chromatographic Separation: Ensure that sertraline and its metabolite are chromatographically separated from the bulk of the matrix components.
-
Adjust Mobile Phase Gradient: A longer, shallower gradient can improve resolution.
-
Use a Different Column: A column with a different stationary phase chemistry may provide better separation from interfering compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Deuterated sertraline (sertraline-d3 or -d4) is the ideal internal standard.[11] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing more accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.
Q3: My chromatographic peak shape for sertraline is poor (e.g., tailing or fronting). What could be the cause?
A3: Poor peak shape can compromise the accuracy and precision of quantification.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.
-
Secondary Interactions: Sertraline is a basic compound and can interact with acidic residual silanols on the silica (B1680970) backbone of C18 columns, leading to peak tailing.
-
Adjust Mobile Phase pH: Using a low pH mobile phase (e.g., with formic or acetic acid) will protonate sertraline and minimize interactions with silanols.
-
Add an Amine Modifier: Adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can block the active silanol (B1196071) sites.[12]
-
Use a Modern, End-Capped Column: Newer generation HPLC/UHPLC columns are better end-capped and show reduced silanol activity.
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion. The sample should ideally be reconstituted in the initial mobile phase.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical therapeutic and toxic concentrations of sertraline in plasma/serum?
A1: Therapeutic concentrations of sertraline in serum or plasma typically range from 50 to 250 ng/mL.[4] Toxic effects may be observed at concentrations of 290 ng/mL and above, with comatose states associated with levels of 1600 ng/mL or greater.[12]
Q2: Which sample preparation technique is best for sertraline analysis?
A2: The "best" technique depends on the required sensitivity, throughput, and available instrumentation.
-
Protein Precipitation (PPT): This is the fastest and simplest method, often used for high-throughput screening.[4][13] However, it provides the least cleanup and is most prone to matrix effects.[13] Acetonitrile (B52724) is commonly used as the precipitating agent.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT and can yield high recovery rates (often >90%).[2][4] It is a good balance between cleanliness and complexity.
-
Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[5][6] It is often considered the gold standard for bioanalytical sample preparation but is more time-consuming and costly than PPT or LLE.
Q3: Can I use a GC-MS method to analyze sertraline?
A3: Yes, GC-MS methods for sertraline have been developed. However, because sertraline is a non-volatile amine, it requires a derivatization step to improve its chromatographic properties and thermal stability.[6][14] A common derivatizing agent is heptafluorobutyric anhydride (B1165640) (HFBA).[6][14] While sensitive, the need for derivatization makes GC-MS less straightforward than LC-MS/MS for this application.
Q4: What are the key validation parameters I need to assess for my sertraline bioanalytical method?
A4: According to regulatory guidelines (e.g., FDA, EMA), a bioanalytical method should be validated for the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results.[7]
-
Recovery: The efficiency of the extraction process.[7]
-
Matrix Effect: The influence of co-eluting substances on the analyte's ionization.[15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[7]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[11]
Experimental Protocols & Data
Sample Preparation Methodologies
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma [9]
-
To 0.5 mL of plasma in a centrifuge tube, add 20 µL of an internal standard solution.
-
Add 150 µL of 1.0 M NaOH to alkalize the sample. Vortex for 30 seconds.
-
Add 4 mL of cyclohexane (B81311) (or methyl tert-butyl ether).
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) from Serum/Plasma [11]
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 600 µL of acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness or directly inject a portion for analysis (depending on required sensitivity).
Quantitative Data Summary
The following tables summarize typical performance data for sertraline analysis using different methodologies.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|---|
| Typical Recovery | >88%[4] | 80-95%[14][16] | 85-108%[6] |
| Matrix Effect | High potential for ion suppression/enhancement[15] | Moderate | Low to negligible[10] |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
Table 2: Method Performance Characteristics
| Analytical Method | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 0.5 | 0.5 - 25.0 | Not Reported | [9] |
| LC-MS/MS | Human Plasma | 2.5 | 2.5 - 320 | ~94 | [11] |
| UHPLC-UV | Human Plasma/Serum | 20 | 20 - 1000 | ~70 | [12][17] |
| GC-MS (with derivatization) | Whole Blood | 1.0 (as µg/L) | 1.0 - 500 (as µg/L) | 85-108 | [6] |
| GC-MS (with derivatization) | Human Plasma | 0.1 | 0.2 - 10.0 | 80-85 |[14] |
Visualizations
Experimental & Troubleshooting Workflows
Caption: General workflow for sertraline bioanalysis.
Caption: Troubleshooting low recovery of sertraline.
Caption: Strategies to mitigate matrix effects.
References
- 1. welchlab.com [welchlab.com]
- 2. Development of conditions for sertraline isolation from biological fluids | News of Pharmacy [nphj.nuph.edu.ua]
- 3. HPLC of sertraline and norsertraline in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatriapolska.pl [psychiatriapolska.pl]
- 5. Sertraline - isolation methods and quantitation in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Magnetic solid-phase extraction coupled with UHPLC-MS/MS for four antidepressants and one metabolite in clinical plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal-imab-bg.org [journal-imab-bg.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and sensitive determination of sertraline in human plasma using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Sertraline-Loaded Solid Lipid Nanoparticles (SLNs): A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Sertraline-loaded solid lipid nanoparticles (SLNs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formulation and characterization of Sertraline-loaded SLNs.
Formulation & Optimization
-
Q1: My SLNs are aggregating and showing a large particle size. What are the likely causes and solutions?
A1: Particle aggregation and large particle size are common issues. Consider the following factors:
-
Insufficient Surfactant Concentration: The surfactant stabilizes the nanoparticle dispersion. An inadequate amount can lead to particle agglomeration.
-
Solution: Gradually increase the concentration of the surfactant (e.g., Poloxamer 188, Tween 80) in your formulation. Studies have shown that increasing surfactant concentration can lead to a decrease in particle size.
-
-
Inadequate Homogenization: The energy input during homogenization is critical for reducing particle size.
-
Solution: Increase the homogenization speed or duration. For methods involving sonication, optimize the sonication time.
-
-
High Lipid Concentration: An excessive concentration of the lipid matrix can result in larger particle sizes.[1]
-
Solution: Experiment with lower concentrations of the solid lipid (e.g., Glyceryl monostearate, Tristearin).
-
-
Improper Temperature Control: For methods like hot homogenization, maintaining the temperature of both the lipid and aqueous phases above the lipid's melting point is crucial until the homogenization process is complete.
-
-
Q2: The entrapment efficiency of Sertraline in my SLNs is low. How can I improve it?
A2: Low entrapment efficiency can be attributed to several factors:
-
Poor Drug Solubility in the Lipid: The solubility of Sertraline in the molten lipid is a key determinant of entrapment.
-
Drug Partitioning into the Aqueous Phase: A significant amount of the drug may partition into the external aqueous phase during formulation.
-
Solution: Optimizing the surfactant concentration can help. Additionally, modifying the pH of the aqueous phase can influence the drug's ionization state and its partitioning behavior.
-
-
High Surfactant Concentration: While essential for stability, an excessively high surfactant concentration can increase the solubility of the drug in the aqueous phase, thereby reducing entrapment.
-
Solution: Find an optimal balance for the surfactant concentration that ensures stability without significantly compromising entrapment efficiency.
-
-
-
Q3: I am observing instability in my SLN dispersion over time (e.g., creaming, sedimentation). What can I do?
A3: The long-term stability of an SLN dispersion is a critical quality attribute.
-
Insufficient Zeta Potential: A low zeta potential (close to zero) indicates a lack of electrostatic repulsion between particles, leading to aggregation and instability.
-
Particle Size Growth (Ostwald Ripening): Smaller particles can dissolve and redeposit onto larger particles, leading to an overall increase in particle size over time.
-
Solution: Ensure a narrow particle size distribution initially. The use of a co-surfactant can sometimes help to stabilize the system.
-
-
Storage Conditions: Temperature fluctuations can affect the stability of the lipid matrix and the overall dispersion.
-
Characterization
-
Q4: How do I accurately measure the entrapment efficiency of Sertraline in the SLNs?
A4: The entrapment efficiency is typically determined by separating the free drug from the SLNs and then quantifying the amount of drug in either the supernatant or the nanoparticles.
-
Method: A common method involves ultracentrifugation. The SLN dispersion is centrifuged at a high speed to pellet the nanoparticles. The amount of free Sertraline in the supernatant is then quantified using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
-
Calculation: The entrapment efficiency (%) is calculated as: (Total amount of Sertraline - Amount of free Sertraline in supernatant) / Total amount of Sertraline * 100
-
-
Q5: What is a suitable pH range for Sertraline-loaded SLN formulations?
A5: The pH of the final SLN formulation is important for stability and potential in vivo performance. For many applications, a pH range of 7.3 to 7.5 has been reported for Sertraline-loaded SLNs.[1][2] The final pH can be adjusted using agents like triethanolamine.[1][2]
Data Presentation: Formulation Parameters
The following tables summarize quantitative data from various studies on the optimization of Sertraline-loaded SLNs.
Table 1: Influence of Formulation Variables on SLN Properties (Hot Homogenization Method)
| Formulation Code | Lipid: Glyceryl Monostearate (mg) | Surfactant: Poloxamer 188 (%) | Particle Size (nm) | Entrapment Efficiency (%) | Drug Release (%) |
| F4 | 150 | 1.0 | 251 ± 11 | 71.8 ± 3.15 | 71.80 |
| F5 | 150 | 1.5 | 212 ± 14 | 78.5 ± 2.58 | 73.46 |
| F6 (Optimized) | 150 | 2.0 | 183 ± 8 | 87.36 ± 1.45 | 84.26 |
Data adapted from studies utilizing a hot homogenization technique.[1][2]
Table 2: Influence of Process Parameters on SLN Properties (Modified Solvent Injection Method)
| Formulation Code | Surfactant: Tween 80 (%) | Sonication Time (min) | Particle Size (nm) | Entrapment Efficiency (%) |
| F1 | 1.0 | 5 | 384.4 | 72 |
| F4 | 1.0 | 10 | 342.1 | 81 |
| F7 (Optimized) | 1.0 | 15 | 238.9 | 94 |
Data adapted from a study employing a modified solvent injection method with Tristearin as the lipid.[5]
Table 3: Optimized Formulation Parameters from Emulsification-Ultrasonication Method
| Parameter | Value |
| Lipid (Compritol® E ATO) | 5% (w/v) |
| Surfactant (Tween® 80) | 2.5% (w/v) |
| Sertraline | 0.1% (w/v) |
| Homogenization Time | 5 min |
| Sonication Time | 10 min |
| Resulting Particle Size | < 110 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | > -36 mV |
| Entrapment Efficiency | > 72% |
This optimized formulation demonstrated enhanced oral bioavailability of Sertraline.[3][4]
Experimental Protocols
1. Hot Homogenization Method
This method is widely used for the preparation of SLNs.[1][2]
-
Preparation of Lipid Phase: The solid lipid (e.g., Glyceryl monostearate) and Sertraline HCl are dissolved in an organic solvent like ethanol.
-
Preparation of Aqueous Phase: The surfactant (e.g., Poloxamer 188 and Tween 80) is dissolved in distilled water.
-
Heating: Both the lipid and aqueous phases are heated separately to a temperature above the melting point of the lipid (e.g., 65°C).
-
Homogenization: The hot lipid phase is added dropwise to the hot aqueous phase under continuous stirring using a high-speed homogenizer (e.g., 3000 rpm for 30 minutes).
-
Cooling: The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
pH Adjustment: The final pH of the SLN dispersion is adjusted as needed (e.g., using triethanolamine).
2. Entrapment Efficiency Determination
This protocol outlines the steps to quantify the amount of Sertraline entrapped within the SLNs.
-
Separation of Free Drug: The SLN dispersion is placed in an ultracentrifuge tube and centrifuged at high speed (e.g., 20,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase.
-
Collection of Supernatant: The supernatant, containing the free, unentrapped Sertraline, is carefully collected.
-
Quantification: The concentration of Sertraline in the supernatant is determined using a validated analytical method, such as HPLC with UV detection.
-
Calculation: The entrapment efficiency is calculated using the formula mentioned in Q4.
Visualizations
Caption: Workflow for Sertraline-SLN preparation by hot homogenization.
Caption: Troubleshooting logic for large particle size in SLN formulations.
References
- 1. bepls.com [bepls.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Development of Sertraline Loaded Solid Lipid Nanoparticle (SLN) by Emulsification-Ultrasonication Method and Pharmacokinetic Study in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-ijep.co.in [e-ijep.co.in]
minimizing impurities during Sertraline Hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Sertraline (B1200038) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities encountered during the synthesis of Sertraline Hydrochloride?
A1: Impurities in Sertraline Hydrochloride synthesis can be broadly classified into three main categories:
-
Stereoisomeric Impurities: Sertraline has two chiral centers, resulting in four possible stereoisomers.[1] The therapeutically active form is the (+)-cis-(1S,4S) isomer. The other three—the cis-(1R,4R) enantiomer and the trans-(1S,4R) and (1R,4S) diastereomers—are considered impurities.[1][2]
-
Process-Related Impurities: These are substances formed during the synthetic process, including unreacted starting materials, intermediates, and by-products from side reactions. Common examples include the starting ketone (Sertralone), dehydration products like 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene, and over-reduction products such as 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene.[3][4]
-
Degradation Products: These impurities can form during manufacturing or upon storage. An example is N-formyl-sertraline, which may arise from the reaction of Sertraline with trace amounts of formic acid or formaldehyde.[5] Potentially genotoxic impurities, such as N-nitroso-sertraline, are also a significant concern.[6]
Q2: Why is the control of stereoisomeric impurities particularly critical?
A2: The control of stereoisomers is critical because different enantiomers and diastereomers of a chiral drug can exhibit significant differences in pharmacological activity, pharmacokinetics, and toxicity.[7] For Sertraline, only the (1S,4S) isomer is clinically effective for treating depression and anxiety disorders.[1] The other stereoisomers do not contribute to the therapeutic effect and are treated as impurities that must be controlled within strict limits set by regulatory agencies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[2][8]
Q3: What analytical techniques are used to identify and quantify impurities in Sertraline Hydrochloride?
A3: A combination of chromatographic techniques is used for impurity profiling:
-
Gas Chromatography (GC): The USP and EP officially list GC for the analysis of certain organic impurities.[3][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both chiral and achiral impurity analysis.[2] Reversed-phase HPLC can separate various process-related impurities.[9]
-
Chiral HPLC: To separate the four stereoisomers, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., Chiralpak) and cyclodextrin-based columns are commonly employed.[2][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying unknown impurities and for quantifying potentially genotoxic impurities, like N-nitroso-sertraline, at very low levels.[6]
Troubleshooting Guides
Problem 1: High levels of trans-diastereomers are detected after the reduction of the Sertraline-imine intermediate.
Answer: The formation of cis and trans isomers is determined during the reduction of the N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine intermediate. The ratio is highly dependent on the reducing agent and reaction conditions.
Root Cause Analysis: The reduction of the imine can proceed through different pathways, leading to either the cis or trans product. The choice of catalyst and reducing agent influences the stereoselectivity of this step. For instance, catalytic hydrogenation with Pd/C can increase the cis/trans ratio compared to borohydride (B1222165) reduction, but it also carries the risk of forming dechlorinated byproducts.[11]
Corrective and Preventive Actions (CAPA):
-
Optimize the Reduction Method: The choice of reducing agent is a critical parameter. The table below summarizes the impact of different reagents on the cis:trans ratio based on literature data.
Reducing Agent / Catalyst Solvent Approximate cis:trans Ratio Reference Sodium Borohydride (NaBH₄) Toluene 1:1 [11] Catalytic Hydrogenation (10% Pd/C) Various 7:3 [11] Catalytic Hydrogenation (Pd/BaSO₄) Toluene - (Yields crude with 8% trans) [4] Catalytic Hydrogenation (Pd/graphite) Various >12:1 [4] -
Purification by Fractional Crystallization: If the cis:trans ratio after reduction is suboptimal, the isomers can be separated. The trans isomers are typically removed by fractional crystallization of the racemic mixture before the resolution step with mandelic acid.[12]
-
Process Control: Ensure precise control over reaction parameters such as temperature, pressure (for hydrogenation), and reaction time, as these can influence selectivity.
Problem 2: The final API shows significant levels of unreacted Sertralone.
Answer: Residual Sertralone (4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone) in the final product indicates an incomplete condensation reaction with methylamine (B109427) to form the imine, or incomplete reduction of the imine.
Root Cause Analysis:
-
Inefficient Imine Formation: The condensation reaction is an equilibrium process. Inefficient water removal can shift the equilibrium back towards the reactants.
-
Sub-optimal Reduction: The reduction of the imine may be incomplete.
-
Carry-over: Sertralone may be carried through the work-up and crystallization steps if not fully consumed.
Corrective and Preventive Actions (CAPA):
-
Improve Imine Formation: The use of a dehydrating agent is crucial for driving the condensation reaction to completion.
-
Ensure Complete Reduction: Monitor the reduction reaction using an appropriate technique (e.g., TLC or HPLC) to ensure all the imine intermediate has been consumed before proceeding with the work-up.
-
Purification: The final product, Sertraline Hydrochloride, can be purified by recrystallization from suitable solvents to remove residual Sertralone.
Problem 3: Dechlorinated impurities are observed after catalytic hydrogenation.
Answer: The formation of mono- and dechlorinated Sertraline analogues is a known side reaction during catalytic hydrogenation, particularly when using palladium on carbon (Pd/C) catalysts.[11]
Root Cause Analysis: Aggressive hydrogenation conditions (high temperature, high pressure, or high catalyst loading) can promote hydrodechlorination of the dichlorophenyl ring.
Corrective and Preventive Actions (CAPA):
-
Catalyst Selection: Use a less aggressive or more selective catalyst. Palladium on barium sulfate (B86663) (Pd/BaSO₄) or palladium on graphite (B72142) have been reported to give good cis:trans ratios with potentially lower dechlorination.[4]
-
Reaction Condition Optimization:
-
Temperature: Conduct the hydrogenation at a lower temperature (e.g., 25-40 °C).[11]
-
Pressure: Use the minimum effective hydrogen pressure.
-
Catalyst Loading: Reduce the amount of catalyst used to the lowest effective level.
-
-
Reaction Monitoring: Carefully monitor the reaction progress and hydrogen uptake, stopping the reaction as soon as the starting imine is consumed to prevent over-reduction and side reactions.[11] One process aims for less than 0.1% of dechlorinated impurities.[14]
Experimental Protocols
Key Experiment: Chiral HPLC Analysis for Stereoisomeric Purity
This protocol provides a general methodology for the separation of Sertraline stereoisomers. Specific conditions may need optimization based on the available equipment and column.
Objective: To separate and quantify the (1S,4S)-Sertraline from its enantiomer (1R,4R) and diastereomers (trans-isomers).
Materials and Reagents:
-
Chiral HPLC column (e.g., Chiralpak IG-3, 250 mm x 4.6 mm, 3 µm)[2]
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Diethylamine (DEA)
-
Sertraline HCl sample and reference standards for all four isomers
Chromatographic Conditions (Example): [2]
-
Mobile Phase: Acetonitrile:Water:DEA (75:25:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve reference standards of (1S,4S)-Sertraline and the three isomeric impurities (A, G, etc.) in the mobile phase to prepare a stock solution. Prepare a series of dilutions for linearity and limit of quantification (LOQ) determination.
-
Sample Preparation: Accurately weigh and dissolve the Sertraline Hydrochloride test sample in the mobile phase to achieve a known concentration (e.g., 1000 µg/mL).
-
System Suitability: Inject a system suitability solution (e.g., a mix of all four isomers) to ensure adequate resolution between all peaks. The resolution between any two peaks should typically be >2.0.
-
Analysis: Inject the blank (mobile phase), standard solutions, and the sample solution into the chromatograph.
-
Data Processing: Identify the peaks based on their retention times compared to the standards. Calculate the percentage of each impurity using the area normalization method or against an external standard.
Visualizations
Sertraline Synthesis and Impurity Formation Pathway
Caption: Key steps in Sertraline synthesis and points of impurity formation.
Troubleshooting Workflow for Unknown HPLC Peak
Caption: Logical workflow for identifying and controlling unknown impurities.
References
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 5. Unknown Impurity of Sertraline - Formamide? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. edqm.eu [edqm.eu]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. A UHPLC METHOD FOR SERTRALINE DETERMINATION [journal-imab-bg.org]
- 10. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]
- 13. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 14. WO2006091732A1 - Processes for preparing sertraline - Google Patents [patents.google.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Sertraline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sertraline (B1200038).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and why are they a concern for Sertraline analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Sertraline, due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2] In bioanalytical methods, particularly with complex matrices like plasma or serum, endogenous components like phospholipids (B1166683) are common causes of matrix effects.[3][4]
Q2: How can I determine if my Sertraline analysis is affected by matrix effects?
A2: The most common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[1][5]
-
Post-Column Infusion: A constant flow of Sertraline standard solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively.[5]
-
Post-Extraction Spike: The response of Sertraline spiked into a blank matrix extract is compared to the response of Sertraline in a neat (pure) solvent at the same concentration. A significant difference between the two responses indicates the presence of matrix effects.[5][6] A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[6]
Q3: What are the primary sources of matrix effects in plasma/serum samples for Sertraline analysis?
A3: For biofluids like plasma and serum, the most significant source of matrix effects in reversed-phase LC-MS are phospholipids from cell membranes.[3][4] These molecules are often retained on hydrophobic columns and can co-elute with analytes, causing significant ion suppression in the electrospray ionization (ESI) source.[4] Other potential sources include salts, proteins, and metabolites.
Q4: Which sample preparation technique is best for minimizing matrix effects for Sertraline?
A4: The optimal technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method but is generally least effective at removing phospholipids and other interferences.[3][7]
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT and can effectively remove many interfering components.[8][9][10]
-
Solid-Phase Extraction (SPE): SPE is highly effective for removing matrix components and can provide very clean extracts.[10][11][12] Specific cartridges, like hydrophilic-lipophilic balance (HLB), are often used for Sertraline.[11]
-
Phospholipid Removal Plates: These are specialized products (e.g., Captiva EMR–Lipid) designed to selectively remove phospholipids after protein precipitation, providing a clean sample with a simple workflow.[7][10]
Q5: How does the choice of an internal standard (IS) help compensate for matrix effects?
A5: Using an appropriate internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup.[2]
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., Sertraline-d3) is the gold standard.[13][14][15] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. Because the ratio of the analyte to the IS remains constant, accurate quantification is achieved.
-
Analog Internal Standard: A structural analog can be used if a SIL-IS is unavailable. However, it may have different chromatographic retention and ionization efficiency, leading to less effective compensation for matrix effects.[16]
Q6: Can I modify my LC method to reduce matrix effects?
A6: Yes. Optimizing chromatographic conditions can help separate Sertraline from interfering matrix components. Strategies include adjusting the mobile phase composition, modifying the gradient profile to improve resolution, or using a different column chemistry (e.g., a sub-2 µm particle column for better efficiency).[8]
Q7: I've optimized sample preparation and chromatography, but still see ion suppression. What else can I do?
A7: If significant matrix effects persist, several strategies can be employed:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components to a level where they no longer cause significant ion suppression. This is only feasible if the analyte concentration is high enough to remain above the limit of quantification.[5]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same blank matrix as the samples can help compensate for consistent matrix effects across all samples.[14]
-
Change Ionization Source/Polarity: If possible, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) or changing the polarity (positive/negative) might reduce the impact of specific interferences.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from various studies, highlighting the impact of different sample preparation techniques on Sertraline analysis.
Table 1: Sertraline Recovery & Process Efficiency
| Sample Preparation Method | Analyte | Recovery (%) | Process Efficiency (%) | Reference |
| Solid-Phase Extraction (SPE) | Sertraline | 81.47% | Not Reported | [11] |
| Protein Precipitation (PPT) | Sertraline | 94.2% | 87.9% | [15] |
| Solid-Phase Extraction (SPE) | Sertraline | ~78% | Not Reported | [12] |
Table 2: Reported Matrix Effect for Sertraline
| Sample Preparation Method | Matrix | Matrix Effect (%) | Interpretation | Reference |
| Not Specified | Serum | 71-89% | Ion Suppression | [6] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid but offers minimal cleanup. It is suitable for initial screening or when matrix effects are determined to be low.
-
To 200 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., Sertraline-d3).[15]
-
Add 600 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the clear supernatant to a new tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.[8]
-
Reconstitute the dried residue in 150 µL of the mobile phase.[8][17]
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 500 µL of plasma sample in a test tube, add the internal standard.[8]
-
Add 500 µL of an alkalinizing agent, such as 0.1 M sodium hydroxide (B78521) solution, and vortex.[8]
-
Add 5.0 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[8][9]
-
Vortex the mixture thoroughly for 2 minutes to ensure complete extraction.[8]
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[8]
-
Reconstitute the residue in 150 µL of the mobile phase and inject it into the LC-MS/MS system.[8]
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers highly selective sample cleanup and is very effective at removing matrix interferences.
-
Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.[11]
-
Pre-treat 100 µL of plasma sample (containing internal standard) by diluting it with 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 2-5 minutes.
-
Elute Sertraline and the internal standard from the cartridge using 1 mL of methanol.
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in a suitable volume of mobile phase for injection.
Protocol 4: Phospholipid Removal
This protocol uses a specialized plate to remove phospholipids following protein precipitation.
-
Add 100 µL of plasma (containing IS) to a 96-well collection plate.
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Mix thoroughly and wait for 5 minutes.
-
Place a phospholipid removal plate (e.g., Agilent Captiva EMR–Lipid) on top of a clean collection plate.[10]
-
Transfer the protein-precipitated sample from step 3 into the wells of the phospholipid removal plate.
-
Apply a vacuum or use positive pressure to pass the sample through the sorbent into the clean collection plate. The lipids are retained by the sorbent.[10]
-
The resulting filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
Caption: Ion suppression caused by phospholipid competition.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Rapid and sensitive method for the determination of sertraline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatriapolska.pl [psychiatriapolska.pl]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
- 14. High Resolution Mass Spectrometry Analysis of the Sertraline Residues Contained in the Tissues of Rainbow Trout Reared in Model Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sertraline Assay Variability in Behavioral Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address variability in behavioral experiments involving sertraline (B1200038).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sertraline?
Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Its primary mechanism is to bind to the serotonin transporter (SERT), which blocks the reabsorption of serotonin into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[2] Over time, this can lead to downstream effects, including the modulation of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways, which are thought to contribute to its therapeutic effects.[3][4]
Q2: How long does it take for sertraline to elicit a behavioral effect in rodents?
The onset of behavioral effects can vary depending on the specific behavior being measured and the dosing regimen (acute vs. chronic). While the inhibition of serotonin reuptake occurs relatively quickly, the downstream neuroadaptive changes, such as alterations in receptor density and gene expression, take longer to manifest.[1] In many rodent behavioral paradigms, chronic administration (e.g., 14-21 days) is often required to observe antidepressant-like or anxiolytic-like effects.[5]
Q3: What are the main metabolites of sertraline and are they active?
The primary metabolite of sertraline is N-desmethylsertraline.[1] This metabolite is significantly less potent in inhibiting serotonin reuptake compared to the parent compound and is generally considered to have a negligible contribution to the overall clinical and behavioral effects of sertraline.[2]
Q4: How does food intake affect the absorption of sertraline?
In humans, taking sertraline with food can increase its peak plasma concentration (Cmax) by about 25%.[2] For rodent studies, it is crucial to maintain consistency in the feeding schedule relative to drug administration to minimize variability in absorption.
Q5: What are some common analytical methods for quantifying sertraline in plasma and brain tissue?
Several analytical methods are available for the quantification of sertraline, including High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the required sensitivity and the available equipment.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts (e.g., Immobility Time in Forced Swim Test)
Possible Causes & Solutions:
-
Animal-related Factors:
-
Strain: Different rodent strains exhibit varying baseline levels of anxiety and depression-like behaviors and can respond differently to sertraline.[6][7]
-
Solution: Use a consistent and well-characterized strain for all experiments. Report the specific strain used in all publications.
-
-
Sex: Sex differences in response to SSRIs have been reported.[8]
-
Solution: Use animals of a single sex or balance the number of males and females in each experimental group and analyze the data accordingly.
-
-
Age and Weight: Age can influence drug metabolism and behavioral performance.[7]
-
Solution: Use a narrow age and weight range for all animals in the study.
-
-
-
Environmental Factors:
-
Lighting: Rodents are sensitive to light conditions. Bright lighting can be anxiogenic and affect performance in tests like the elevated plus maze.[9]
-
Solution: Maintain consistent and controlled lighting conditions in the testing room. Report the light intensity (in lux) in your experimental methods.
-
-
Noise: Loud or sudden noises can induce stress and alter behavior.[10]
-
Solution: Conduct experiments in a quiet room and consider using a white noise generator to mask extraneous sounds.
-
-
Experimenter Handling: Inconsistent or rough handling can be a significant source of stress.[10]
-
Solution: Handle animals gently and consistently. The same experimenter should ideally handle all animals within a study. Allow for a habituation period to the experimenter.
-
-
-
Drug Administration:
-
Route and Vehicle: The route of administration (e.g., oral gavage, intraperitoneal injection) and the vehicle used can affect the pharmacokinetics of sertraline.
-
Solution: Choose a route of administration that is appropriate for the experimental question and use it consistently. Ensure the vehicle is inert and does not have behavioral effects on its own.
-
-
Timing: The time of day for drug administration and behavioral testing can influence outcomes due to circadian rhythms.[10]
-
Solution: Administer the drug and conduct behavioral tests at the same time each day.
-
-
Issue 2: Inconsistent Sertraline Plasma or Brain Concentrations
Possible Causes & Solutions:
-
Metabolism: Sertraline is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[1] Factors that influence CYP enzyme activity (e.g., co-administered drugs, genetic polymorphisms in certain strains) can alter sertraline levels.
-
Solution: Be aware of potential drug-drug interactions. If co-administering other compounds, check for their effects on CYP enzymes.
-
-
Sample Collection and Processing:
-
Timing: Blood or tissue samples should be collected at a consistent time point post-dosing to ensure comparability.
-
Handling: Improper handling and storage of samples can lead to degradation of the analyte.
-
Solution: Follow a standardized protocol for sample collection, processing (e.g., centrifugation to obtain plasma), and storage (typically at -80°C).
-
-
-
Assay Performance:
-
Extraction Efficiency: Inefficient extraction of sertraline from the biological matrix will result in artificially low concentrations.
-
Solution: Optimize and validate the extraction procedure to ensure high and consistent recovery.
-
-
Matrix Effects: Components in the plasma or brain homogenate can interfere with the analytical signal.
-
Solution: Use an appropriate internal standard and assess for matrix effects during method validation.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Sertraline in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Reference |
| Rat | 5 | 156 ± 76 | 1.06 ± 0.27 | 3.55 ± 0.8 | [11] |
| Rat | 10 | ~192 | 6 | 50 | [12] |
| Mouse | 10 | Not Specified | Not Specified | ~2.5 | [13] |
Note: Pharmacokinetic parameters can vary significantly based on the specific strain, age, and sex of the animals, as well as the formulation and route of administration.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a commonly used model to assess antidepressant-like activity.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Animal-safe disinfectant
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 15-20 cm, such that the animal cannot touch the bottom with its tail or feet.
-
Gently place the animal into the water for a 15-minute session.
-
After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
-
Drug Administration: Administer sertraline or vehicle according to the study design (e.g., 24, 5, and 1 hour before the test session).
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the animal back into the cylinder with fresh water for a 5-minute test session.
-
Record the session for later analysis.
-
-
Data Analysis: Score the duration of immobility during the 5-minute test session. Immobility is defined as the lack of motion, with the animal making only small movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is used to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms and two enclosed arms)
-
Video tracking system
-
Animal-safe disinfectant
Procedure:
-
Habituation: Acclimate the animals to the testing room under dim lighting conditions for at least 60 minutes.
-
Drug Administration: Administer sertraline or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video tracking system.
-
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
Mandatory Visualizations
Caption: Sertraline's mechanism of action and downstream signaling pathway.
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. behaviorcloud.com [behaviorcloud.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Determination of sertraline in rat plasma by HPLC and fluorescence detection and its application to in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
Validation & Comparative
Sertraline Hydrochloride Versus Fluoxetine: A Comparative Efficacy Analysis in Preclinical Animal Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of two widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs), sertraline (B1200038) hydrochloride and fluoxetine (B1211875), in established animal models of depression and anxiety. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the preclinical profiles of these compounds.
Summary of Key Findings
This analysis of preclinical data indicates that both sertraline and fluoxetine exhibit antidepressant- and anxiolytic-like effects in rodent models. However, nuances in their efficacy are observed across different behavioral paradigms. In the forced swim test, both compounds demonstrate antidepressant properties by modulating active escape behaviors. In the elevated plus-maze, a test for anxiety-like behavior, the effects appear to be more complex and dependent on the treatment regimen (acute versus chronic). Direct comparative data in the sucrose (B13894) preference test, a measure of anhedonia, remains less characterized in the readily available literature.
Serotonergic Signaling Pathway
Sertraline and fluoxetine are selective serotonin reuptake inhibitors (SSRIs) that exert their therapeutic effects by blocking the serotonin transporter (SERT). This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The downstream effects involve the activation of various postsynaptic serotonin receptors, leading to a cascade of intracellular signaling events that are believed to underlie their antidepressant and anxiolytic properties.
Caption: Simplified SSRI signaling pathway.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant efficacy. The test is based on the principle that an animal, when placed in an inescapable cylinder of water, will eventually cease active escape behaviors and become immobile. Antidepressant compounds are expected to increase the duration of active behaviors (swimming and climbing) and decrease immobility time.
Experimental Workflow: Forced Swim Test
Caption: Experimental workflow for the Forced Swim Test.
Quantitative Data: Forced Swim Test
A study by Detke et al. (1995) demonstrated that both sertraline and fluoxetine selectively increase swimming behavior in the rat forced swim test, which is characteristic of serotonergic antidepressants. This is in contrast to noradrenergic antidepressants which tend to increase climbing behavior.
| Treatment | Dose (mg/kg) | Immobility (counts) | Swimming (counts) | Climbing (counts) |
| Vehicle | - | Data not available | Data not available | Data not available |
| Sertraline | 10 | Decreased | Increased | No significant change |
| Fluoxetine | 10 | Decreased | Increased | No significant change |
| (Data presented is a qualitative summary based on the findings of Detke et al., 1995. Specific quantitative values were not available in the accessed resources.) |
Experimental Protocol: Forced Swim Test (Detke et al., 1995)
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Plexiglas cylinders (40 cm high x 20 cm in diameter) filled with 25°C water to a depth of 30 cm.
-
Procedure: A 15-minute pre-test was followed 24 hours later by a 5-minute test session. Behavior was scored every 5 seconds for the duration of the test session for immobility, swimming, or climbing.
-
Drug Administration: Drugs were administered via intraperitoneal (i.p.) injection at three time points before the test session: 23.5, 5, and 1 hour.
Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, as rodents naturally prefer the enclosed, darker spaces.
Experimental Workflow: Elevated Plus-Maze
Caption: Experimental workflow for the Elevated Plus-Maze test.
Quantitative Data: Elevated Plus-Maze
A study by Kurt et al. (2000) investigated the acute and chronic effects of sertraline and fluoxetine in the mouse elevated plus-maze.[1][2]
| Treatment | Dose (mg/kg) | Treatment Duration | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | - | Acute | Data not available | Data not available |
| Sertraline | 10 | Acute | Significantly Decreased | Data not available |
| Fluoxetine | 20 | Acute | Significantly Decreased | Data not available |
| Sertraline | 10 | 7 Days | Decreased | Data not available |
| Fluoxetine | 20 | 14 Days | Increased | Data not available |
| (Specific quantitative values (mean ± SD/SEM) were not available in the accessed abstract. The table reflects the reported significant changes.)[1][2] |
The findings suggest that acute administration of both sertraline and fluoxetine may have anxiogenic-like effects, while chronic treatment with fluoxetine may produce anxiolytic-like effects.[1][2]
Experimental Protocol: Elevated Plus-Maze (Kurt et al., 2000)
-
Procedure: Animals were placed in the center of the maze and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and enclosed arms were recorded.[1][2]
-
Drug Administration: For acute studies, drugs were administered 30 minutes before testing. For chronic studies, drugs were administered daily for 7 or 14 days.[1][2]
Sucrose Preference Test
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, in rodents. The test is based on the principle that rodents have a natural preference for sweet solutions over water. A decrease in sucrose preference is interpreted as an anhedonic-like state, which can be reversed by effective antidepressant treatment.
Experimental Workflow: Sucrose Preference Test
References
Sertraline in Preclinical Behavioral Models: A Comparative Analysis with Other SSRIs
For researchers and professionals in drug development, understanding the nuanced behavioral effects of selective serotonin (B10506) reuptake inhibitors (SSRIs) is paramount. This guide provides a comparative analysis of sertraline (B1200038) and other commonly used SSRIs in key preclinical behavioral tests. The data presented herein is collated from various experimental studies, offering a quantitative and methodological overview to inform future research and development.
Executive Summary
Sertraline, a potent SSRI, demonstrates a distinct behavioral profile in animal models of depression and anxiety when compared to other drugs in its class, such as fluoxetine (B1211875), citalopram (B1669093), and paroxetine. While all SSRIs generally reduce depressive-like behaviors and modulate anxiety, the specifics of their effects, including the nature of active behaviors in stress tests and the impact of acute versus chronic administration, can differ significantly. This guide synthesizes data from the Forced Swim Test, Elevated Plus Maze, and Tail Suspension Test to highlight these differences.
Comparative Behavioral Data
The following tables summarize quantitative data from representative studies comparing the effects of sertraline and other SSRIs on key behavioral parameters. It is important to note that experimental conditions such as animal strain, drug dosage, and administration regimen can influence outcomes.
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to assess antidepressant efficacy by measuring the duration of immobility, which is interpreted as a state of behavioral despair. A reduction in immobility time is indicative of an antidepressant-like effect. Notably, some studies differentiate between active coping behaviors, such as swimming and climbing.
| Drug | Dosage (mg/kg) | Animal Model | Change in Immobility | Active Behavior Profile |
| Sertraline | 10 | Rat | ↓ | Selectively increases swimming[1] |
| Fluoxetine | 10-20 | Rat | ↓ | Selectively increases swimming[1][2] |
| Paroxetine | - | Rat | ↓ | Selectively increases swimming[1] |
| Citalopram | - | Mouse | ↓ (less potent than others) | - |
Data is synthesized from multiple sources and represents general findings. Specific quantitative values can be found in the cited literature.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard test for anxiety-like behavior. Anxiolytic effects are inferred from an increase in the time spent and the number of entries into the open, more "threatening" arms of the maze. Conversely, anxiogenic effects are associated with a decrease in open arm exploration.
| Drug | Dosage (mg/kg) | Administration | Animal Model | Change in Time Spent in Open Arms |
| Sertraline | 10 | Acute | Mouse | ↓ (Anxiogenic-like)[3] |
| Sertraline | - | 7 days | Mouse | ↓ (Anxiogenic-like)[3] |
| Fluoxetine | 20 | Acute | Mouse | ↓ (Anxiogenic-like)[3] |
| Fluoxetine | - | 14 days | Mouse | ↑ (Anxiolytic-like)[3] |
| Citalopram | 30 | Acute | Mouse | ↓ (Anxiogenic-like)[4] |
| Citalopram | 10 | Sub-chronic | Mouse | ↑ (Anxiolytic-like)[4] |
This table highlights the contrasting effects of acute versus chronic administration of SSRIs on anxiety-like behavior.
Tail Suspension Test (TST)
The Tail Suspension Test is another common model for screening antidepressants. Similar to the FST, a decrease in the duration of immobility is interpreted as an antidepressant-like effect.
| Drug | Dosage (mg/kg) | Animal Model | Change in Immobility |
| Sertraline | - | Mouse | ↓[5] |
| Escitalopram | 10 | Mouse | ↓[6] |
| Paroxetine | 0.5+ | Mouse | ↓[5] |
| Citalopram | 2+ | Mouse | ↓[5] |
Sensitivity to different SSRIs can be strain-dependent in mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of behavioral studies. Below are standardized protocols for the key experiments cited.
Forced Swim Test (FST) Protocol
This protocol is a generalized procedure based on common practices in rodent behavioral testing.
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm).
-
Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Pre-test Session (Day 1): Each animal is placed in the water tank for a 15-minute period. This session is for habituation and to induce a baseline level of immobility.
-
Drug Administration: SSRIs or a vehicle control are administered according to the study's timeline (e.g., acutely, or over a chronic period). A common sub-chronic dosing schedule involves three injections at 23.5, 5, and 1 hour before the test session.[7]
-
Test Session (Day 2): 24 hours after the pre-test, the animal is placed back in the water tank for a 5-minute test session. The session is recorded by a video camera.
-
Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility (the animal makes only the minimal movements necessary to keep its head above water), swimming, and climbing behaviors. This can be done manually or with automated tracking software.
Elevated Plus Maze (EPM) Protocol
This protocol outlines the standard procedure for conducting the EPM test.
-
Apparatus: A plus-shaped maze, elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size, with a central platform.
-
Acclimation: Animals are acclimated to the testing room for at least 1 hour prior to testing. The lighting conditions should be consistent.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test.
-
Test Procedure: The animal is placed on the central platform of the maze, facing an open arm. It is then allowed to freely explore the maze for a 5-minute period.
-
Data Collection: A video camera records the session. Automated tracking software is used to measure the number of entries into and the time spent in each arm.
-
Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. An increase in these measures suggests an anxiolytic effect.
Visualizations
SSRI Signaling Pathway
The following diagram illustrates the general mechanism of action of SSRIs at the synaptic level. SSRIs block the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft and enhanced postsynaptic receptor signaling.
Caption: General signaling pathway of SSRIs.
Experimental Workflow for a Behavioral Study
This diagram outlines a typical workflow for conducting a comparative behavioral study of SSRIs in animal models.
Caption: Workflow for a comparative behavioral study.
References
- 1. ClinPGx [clinpgx.org]
- 2. Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 7. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Sertraline vs. Citalopram: A Comparative Analysis of Serotonin Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of sertraline (B1200038) and citalopram (B1669093), two widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs). The focus is on their differential effects on the serotonin transporter (SERT), offering a resource for researchers in neuropharmacology and drug development.
Quantitative Comparison of SERT Inhibition
The following table summarizes key quantitative parameters for sertraline and citalopram, detailing their binding affinity for the serotonin transporter and their in vivo occupancy at therapeutic doses.
| Parameter | Sertraline | Citalopram | Reference |
| In Vitro SERT Binding Affinity (Ki, nM) | 0.29 | 1.16 | [1] |
| SERT Occupancy at Minimum Therapeutic Dose | ~76-85% | ~76-85% | [1] |
| Dose for 50% SERT Occupancy (ED50, mg) | 9.1 | 3.4 | [2] |
Mechanism of Action: Serotonin Reuptake Inhibition
Sertraline and citalopram are selective serotonin reuptake inhibitors (SSRIs) that exert their therapeutic effects by blocking the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. While both drugs share this primary mechanism, they exhibit differences in their potency and binding kinetics, which may contribute to variations in their clinical profiles.
Experimental Protocols
Radioligand Binding Assay for SERT Affinity
Objective: To determine the in vitro binding affinity (Ki) of sertraline and citalopram for the serotonin transporter.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the transporter. The final membrane preparation is resuspended in an appropriate assay buffer.[3]
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand that binds to SERT (e.g., [³H]citalopram or [¹²³I]ADAM) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (sertraline or citalopram).[4][5]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound and free radioligands are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[3][4]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Positron Emission Tomography (PET) for SERT Occupancy
Objective: To measure the in vivo occupancy of the serotonin transporter by sertraline and citalopram in the human brain.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with major depressive disorder are recruited for the study.
-
Radioligand Administration: A PET radioligand selective for SERT, such as [¹¹C]DASB, is administered intravenously as a bolus injection.[6][7]
-
PET Scanning: Dynamic PET scans are acquired over a period of approximately 90-120 minutes to measure the distribution of the radioligand in the brain.[6]
-
Baseline and Post-Dosing Scans: A baseline PET scan is performed before the administration of the antidepressant. A second PET scan is conducted after a period of treatment with either sertraline or citalopram.[7]
-
Data Analysis: The binding potential (BP_ND) of the radioligand in various brain regions is calculated from the PET data, often using a reference tissue model with the cerebellum as the reference region. SERT occupancy is then calculated as the percentage reduction in BP_ND from the baseline to the post-dosing scan.[6]
In Vivo Microdialysis for Extracellular Serotonin Levels
Objective: To measure the effect of sertraline and citalopram on extracellular serotonin levels in specific brain regions of freely moving animals.
Methodology:
-
Animal Surgery: A guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum) of a rodent model (rat or mouse). The animal is allowed to recover from the surgery.[8][9]
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[8][9]
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals (e.g., every 20-30 minutes).[10]
-
Drug Administration: After a baseline collection period, sertraline or citalopram is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[11]
-
Data Analysis: The changes in extracellular serotonin levels are expressed as a percentage of the baseline levels.
Summary of Findings
Both sertraline and citalopram are potent and selective inhibitors of the serotonin transporter. In vitro binding assays demonstrate that sertraline has a higher affinity for SERT compared to citalopram.[1] However, PET imaging studies in humans indicate that both drugs achieve a similar high level of SERT occupancy (around 80%) at their minimum therapeutic doses.[1] Interestingly, the dose required to achieve 50% SERT occupancy (ED50) is lower for citalopram than for sertraline, suggesting greater in vivo potency for citalopram in this regard.[2] In vivo microdialysis studies in rodents have confirmed that both sertraline and citalopram increase extracellular serotonin levels, which is consistent with their mechanism of action as SSRIs.
It is important to note that while both drugs are effective in treating major depressive disorder, individual patient responses and side effect profiles can vary. Factors such as pharmacokinetics, metabolism, and potential off-target effects may contribute to these differences. Further research is needed to fully elucidate the clinical implications of the observed differences in their pharmacological profiles.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Frontiers | Serotonin Transporter Binding in the Human Brain After Pharmacological Challenge Measured Using PET and PET/MR [frontiersin.org]
- 7. Serotonin Transporter Occupancy and the Functional Neuroanatomic Effects of Citalopram in Geriatric Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
A Comparative Guide to Bioequivalence and Dissolution Profiles of Sertraline Tablets
This guide provides a detailed comparison of the bioequivalence and in vitro dissolution profiles of different sertraline (B1200038) tablet formulations. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of product performance.
Comparative Dissolution Profiles
The in vitro dissolution behavior of a drug product is a critical quality attribute that can be indicative of its in vivo performance. The following table summarizes the dissolution profiles of various sertraline tablet formulations tested under standardized conditions.
Table 1: Comparative Dissolution Data for Sertraline Tablets
| Formulation | Time (minutes) | Mean % Drug Dissolved |
| Test Product A | 5 | >85% |
| 10 | >90% | |
| 15 | >95% | |
| 30 | >98% | |
| 45 | >99% | |
| Reference Product B | 5 | >80% |
| 10 | >88% | |
| 15 | >92% | |
| 30 | >96% | |
| 45 | >98% | |
| Generic Product C | 5 | >75% |
| 10 | >85% | |
| 15 | >90% | |
| 30 | >95% | |
| 45 | >97% |
Note: The data presented is a representative summary from multiple studies. Actual dissolution profiles may vary between specific batches and manufacturers.
Bioequivalence Study Data
A bioequivalence study was conducted to compare the rate and extent of absorption of a test sertraline formulation against a reference product. The study was an open-label, randomized, two-treatment, two-sequence, two-period, single oral dose, crossover study conducted under fasting conditions in healthy male subjects.[1] The 90% confidence intervals for the key pharmacokinetic parameters were found to be within the acceptable range of 80-125%.[1][2]
Table 2: Summary of Pharmacokinetic Parameters from a Bioequivalence Study of 100 mg Sertraline Tablets
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 8.629 ± 1.251[2] | 8.478 ± 0.913[2] | 84.55% - 100.32%[3] |
| AUC0-t (ng·h/mL) | 20.890 ± 2.202[2] | 19.850 ± 2.911[2] | 86.96% - 98.68%[3] |
| AUC0-∞ (ng·h/mL) | 23.272 ± 1.914[2] | 22.890 ± 2.110[2] | 86.79% - 98.93%[3] |
Based on these results, the test formulation of sertraline 100 mg film-coated tablets is considered bioequivalent to the reference formulation.[1]
Experimental Protocols
In Vitro Dissolution Study
The dissolution profiles of the sertraline tablets were evaluated using the following methodology:
-
Dissolution Medium: 900 mL of 0.05M Acetate buffer with a pH of 4.5.[4][5]
-
Temperature: Maintained at 37 ± 0.5°C.[4]
-
Sampling Times: Samples were withdrawn at 5, 10, 15, 30, and 45 minutes.[4]
-
Sample Analysis: The concentration of sertraline in the collected samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 274 nm.[4][5]
Bioequivalence Study
The in vivo bioequivalence of the sertraline tablets was assessed based on the following protocol:
-
Study Design: An open-label, balanced, randomized, two-treatment, two-sequence, two-period, single oral dose, crossover study.[1]
-
Subjects: Healthy male subjects.[1]
-
Treatment: Each subject received a single 100 mg dose of either the test or reference sertraline formulation with 240 mL of water after an overnight fast.[1]
-
Washout Period: A 14-day washout period separated the two dosing periods.[1]
-
Blood Sampling: Blood samples were collected at predefined time points up to 96 hours post-dose.[3][6]
-
Analyte: Sertraline concentrations in plasma were measured using a validated HPLC-MS/MS method.[3][6]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ were calculated from the plasma concentration-time data.[2][3]
Visualized Experimental Workflows
The following diagrams illustrate the workflows for the dissolution and bioequivalence studies.
Caption: Workflow for the in vitro dissolution study of sertraline tablets.
Caption: Workflow for the in vivo bioequivalence study of sertraline tablets.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. researchgate.net [researchgate.net]
- 3. Comparative bioavailability/ bioequivalence of two different sertraline formulations: a randomised, 2-period x 2-sequence, crossover clinical trial in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. jocpr.com [jocpr.com]
- 6. Serotonin reuptake inhibitors: bioequivalence of sertraline capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UV-Spectrophotometric Methods for the Analysis of Sertraline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated UV-spectrophotometric methods for the quantitative analysis of Sertraline (B1200038), a widely prescribed antidepressant. The following sections detail the experimental protocols and present key validation parameters from multiple studies, offering a valuable resource for method selection and development in a laboratory setting.
Comparative Analysis of Validated Methods
The performance of a UV-spectrophotometric method is assessed through a series of validation parameters defined by the International Council for Harmonisation (ICH) guidelines. A summary of these parameters from different studies is presented in the table below, allowing for a direct comparison of the linearity, accuracy, precision, and sensitivity of various analytical approaches.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent/Medium | Water[1] | 50% v/v Aqueous Methanol | 0.05M Acetate Buffer (pH 4.5)[2] | Methanol |
| λmax (nm) | 275[1] | 273 | 274[2] | Not Specified |
| Linearity Range (µg/mL) | 5-30[1] | 2-20 | 20-120[2] | 1-10 |
| Correlation Coefficient (r²) | 0.996[1] | 0.997 | 0.9998[2] | Not Specified |
| Accuracy (% Recovery) | 98.3 - 101.8[1] | Not Specified | 99.90 - 100.01[2] | Not Specified |
| Precision (%RSD) | < 2 (Intra-day & Inter-day) | < 2 (Intra-day & Inter-day) | Not Specified | 0.68 (Repeatability) |
| Limit of Detection (LOD) (µg/mL) | 0.606[1] | Not Specified | 0.34[2] | 0.11 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.836[1] | Not Specified | 1.04[2] | 0.32 |
Experimental Protocols
The methodologies employed in the cited studies form the basis for the validation data presented above. Below are detailed protocols for key experiments, synthesized from the available literature.
Preparation of Standard Stock Solution
A standard stock solution of Sertraline is typically prepared by accurately weighing a specific amount of the pure drug and dissolving it in a suitable solvent to achieve a known concentration, often 1000 µg/mL or 100 µg/mL.[1] For instance, 100 mg of Sertraline is dissolved in 100 mL of the chosen solvent to get a 1000 µg/mL solution.
Determination of λmax (Wavelength of Maximum Absorbance)
A dilute solution of Sertraline is scanned over a UV range, typically from 200 to 400 nm, using a double beam UV-Vis spectrophotometer with the solvent as a blank.[1] The wavelength at which the maximum absorbance is observed (λmax) is then used for all subsequent measurements.
Linearity and Calibration Curve
To establish the linearity of the method, a series of dilutions are prepared from the stock solution to cover a specific concentration range. The absorbance of each solution is measured at the predetermined λmax. A calibration curve is then constructed by plotting the absorbance values against the corresponding concentrations. The linearity is confirmed if the plot is a straight line, and the correlation coefficient (r²) is close to 1.[1]
Accuracy (Recovery Studies)
The accuracy of the method is determined by performing recovery studies. This involves adding a known amount of standard Sertraline solution to a pre-analyzed sample solution and then analyzing the mixture. The percentage recovery is calculated to assess how close the measured value is to the true value. Recovery values between 98% and 102% are generally considered acceptable.[3]
Precision (Repeatability and Intermediate Precision)
Precision studies are conducted to evaluate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
-
Intra-day precision (Repeatability): The analysis of the same sample is repeated multiple times on the same day under the same experimental conditions.
-
Inter-day precision (Intermediate Precision): The analysis is repeated on different days to assess the effect of random events on the analytical precision.
The precision is usually expressed as the relative standard deviation (%RSD), with values less than 2% indicating good precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values are often calculated based on the standard deviation of the response and the slope of the calibration curve.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the validation of a UV-spectrophotometric method for Sertraline analysis.
Caption: Workflow for Sertraline UV-Spectrophotometric Method Validation.
References
A Comparative Guide to Cross-Laboratory Validation of Sertraline Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of sertraline (B1200038) is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides a comparative overview of various analytical methods for sertraline quantification, supported by experimental data from several validation studies. The objective is to offer a comprehensive resource for selecting and implementing a suitable analytical method and for understanding the parameters of a cross-laboratory validation process.
Comparison of Sertraline Quantification Methods
The selection of an appropriate analytical method for sertraline quantification depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the desired sample throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most commonly validated techniques.
The following table summarizes the performance characteristics of different analytical methods for sertraline quantification as reported in various validation studies.
| Method | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) | Limit of Quantification (LOQ) | Citation |
| RP-HPLC-UV | 20 - 120 µg/mL | Not Specified | 98 - 102 | Not Specified | |
| RP-HPLC-UV | 5 - 50 µg/mL | Not Specified | 99.25 - 100.62 | Not Specified | |
| RP-HPLC-UV | 10 - 200 µg/mL | Intra-day: < 0.65, Inter-day: < 0.72 | 99.25 - 101.86 | 85.5 ng/mL | [1] |
| LC-MS/MS | 0.1 - 50 ng/mL | Intra-day: < 4.40, Inter-day: < 3.55 | 88.0 - 90.0 | 0.1 ng/mL | [2][3][4] |
| LC-MS/MS | 2 - 256 ng/mL | < 15 | > 99 | 2 ng/mL | [5] |
| LC-MS/MS | 2.50 - 320 ng/mL | Intra-assay: 2.2 - 12.2 | 92.0 - 111.7 | 2.50 ng/mL | |
| UPLC-MS/MS | 1 - 100 ng/mL | Intra-day: 7.6 - 10.6 | ± 8.0 (RE%) | 0.1 ng/mL | [6] |
| UPLC-MS/MS | 1.0 - 100.0 ng/mL | Not Specified | Not Specified | 1.0 ng/mL | [7] |
| UHPLC-UV | 20 - 1000 ng/mL | Not Specified | 70 | 20 ng/mL | [8][9] |
| Spectrophotometry | 1 - 10 µg/mL | Repeatability: 100.06 ± 0.09, Intermediate: 98.82 ± 0.72 | Not Specified | 0.32 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and the validation of analytical methods across different laboratories. Below are representative protocols for the quantification of sertraline using common analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A widely used method for the quantification of sertraline in pharmaceutical formulations involves RP-HPLC with UV detection.
-
Chromatographic System : An HPLC system equipped with a UV detector is used.
-
Column : A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase : A mixture of an acidic buffer and an organic solvent is typical. For instance, a mobile phase consisting of 0.5% phosphoric acid and acetonitrile (B52724) in a 45:55 (v/v) ratio has been reported. Another study utilized a mobile phase of acetonitrile and phosphate (B84403) buffer (80:20, v/v) at a pH of 2.9.
-
Flow Rate : A flow rate of 1.0 mL/min is generally maintained.
-
Detection : The UV detector is set to a wavelength of 274 nm or 205 nm for the detection of sertraline.
-
Sample Preparation : A stock solution of sertraline is prepared by dissolving the standard in a suitable solvent, such as methanol (B129727).[1] This stock solution is then serially diluted to prepare calibration standards and quality control samples. For the analysis of dosage forms, tablets are crushed, and the powder is dissolved in the diluent, followed by sonication and filtration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of sertraline in biological matrices such as human plasma, LC-MS/MS offers high sensitivity and selectivity.
-
Chromatographic System : An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is required.
-
Column : A C18 column is typically used for chromatographic separation.[2][4]
-
Mobile Phase : A common mobile phase consists of a mixture of acetonitrile and an aqueous solution containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. For example, a mobile phase of 70% acetonitrile and 30% 10 mM ammonium acetate with 0.1% formic acid has been used.[2][4]
-
Detection : The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. For sertraline, the transition m/z 306.3 → 159.1 has been reported.[6]
-
Sample Preparation : A protein precipitation method is often employed for plasma samples. This involves adding a precipitating agent like methanol or acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins.[2][4][5] The supernatant is then injected into the LC-MS/MS system. An internal standard is typically added before the precipitation step to ensure accuracy.
Cross-Laboratory Validation Workflow
A cross-laboratory validation study is essential to establish the robustness and reproducibility of an analytical method. The following diagram illustrates a general workflow for such a study.
Caption: General workflow for a cross-laboratory analytical method validation study.
References
- 1. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an improved method for the quantitation of sertraline in human plasma using LC-MS-MS and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
- 6. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lometraline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Lometraline Hydrochloride, a potential antidepressant and anxiolytic agent used in research settings.
Key Disposal Considerations
Proper disposal of this compound hinges on several key factors: its regulatory status, potential hazards, and the scale of the waste. The primary regulations governing pharmaceutical waste in the United States are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA), and regulations for controlled substances set forth by the DEA. Since this compound is not a controlled substance, DEA regulations do not apply.
The crucial determination under RCRA is whether the waste is hazardous. Pharmaceutical waste can be classified as hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed by the EPA. Without a specific SDS, a precautionary approach is to manage this compound waste as if it could be hazardous, particularly concerning its potential environmental effects.
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound from a laboratory setting:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound Waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap.
-
Ensure the container is appropriate for the physical form of the waste (solid or liquid).
-
-
Waste Accumulation:
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
Keep the container closed except when adding waste.
-
Maintain a log of the accumulated waste, noting the quantity and date of addition.
-
-
Consult Institutional EHS:
-
Contact your institution's EHS department to determine the final disposal pathway. They will have specific protocols based on local and state regulations.
-
Provide them with all available information on this compound, including its chemical name (1-Naphthalenamine, 8-chloro-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride) and any known safety information.
-
-
Arrange for Professional Disposal:
-
All chemical waste, including this compound, must be disposed of through a licensed hazardous waste contractor.
-
Your EHS department will coordinate the pickup and disposal of the waste.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research environment.
Quantitative Data Summary
Due to the limited publicly available data for this compound, quantitative disposal thresholds are not specifically defined. However, the following table provides a general framework for pharmaceutical waste categorization that should be considered in consultation with your EHS department.
| Waste Category | Description | Typical Disposal Method |
| Non-Hazardous Pharmaceutical Waste | Waste that does not meet the EPA's criteria for hazardous waste. | Incineration at a permitted facility. |
| RCRA Hazardous Waste | Waste that is specifically listed by the EPA or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). | Treatment and disposal at a licensed hazardous waste facility. |
By adhering to these conservative and compliant disposal procedures, researchers can ensure the safe management of this compound waste, protecting both laboratory personnel and the environment. Always prioritize consultation with your institution's safety professionals to align with specific local and state regulations.
Personal protective equipment for handling Lometraline Hydrochloride
Disclaimer: Lometraline Hydrochloride is a chemical intended for research purposes only.[1][2] A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on general best practices for handling potent pharmaceutical compounds and data from structurally related aminotetralin derivatives, such as Sertraline Hydrochloride. A thorough, site-specific risk assessment should be conducted by qualified personnel before handling this substance.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been thoroughly investigated, it should be handled as a potentially hazardous substance. Based on the data for related compounds, it may be harmful if swallowed and could cause skin and eye irritation.[3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves. |
| Body Protection | Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used, especially when handling the powder outside of a containment system. |
| Other | Head and Shoe Covers | Disposable head and shoe covers are recommended to prevent contamination. |
II. Safe Handling and Operational Plan
A. Engineering Controls:
-
Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[5]
-
Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs. Access should be restricted to authorized personnel.
B. Procedural Guidance:
-
Preparation:
-
Before starting any work, ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or containment system is functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the containment area to minimize movement of the powder.
-
-
Weighing and Aliquoting:
-
Post-Handling:
-
After handling, decontaminate all surfaces in the work area.
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.
-
Remove all PPE in a designated doffing area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.[6]
-
III. Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |
| Spill | Evacuate the area. For small spills, carefully cover with an absorbent material. For larger spills, follow your institution's hazardous material spill response protocol. Do not create dust. Ensure adequate ventilation and wear appropriate PPE during cleanup. |
IV. Storage and Disposal
A. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.[1]
-
Recommended short-term storage is at 0-4°C, and long-term storage is at -20°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
B. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[4]
-
Do not dispose of it down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consider using a licensed professional waste disposal service.
V. Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
